Product packaging for Iron carbonate(Cat. No.:CAS No. 26273-46-1)

Iron carbonate

Cat. No.: B13742331
CAS No.: 26273-46-1
M. Wt: 291.72 g/mol
InChI Key: YPJCVYYCWSFGRM-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iron Carbonate (FeCO₃), also known as ferrous carbonate or the mineral siderite, is a water-insoluble ionic solid serving as a valuable precursor in materials science and corrosion research . This compound crystallizes in a trigonal crystal structure and appears as a white to brownish powder with a density of 3.8-3.9 g/cm³ . It is notably insoluble in water (approximately 0.0067 g/L) and decomposes at temperatures between 500-600°C . In research settings, this compound is critical for studying CO₂ corrosion mechanisms in carbon steel pipelines and infrastructure, where the formation and protectiveness of a dense FeCO₃ layer can significantly reduce corrosion rates, especially at elevated temperatures (> 60°C) and high surface pH . Beyond corrosion science, it is investigated as a starting material for synthesizing other iron compounds and oxides through calcination, and for developing novel materials like carbon-negative this compound concrete, which sequesters CO₂ during curing . This product is manufactured to high purity standards, typically through the reaction of a soluble ferrous salt with an alkali metal carbonate or bicarbonate in a controlled, oxygen-free environment to prevent oxidation to ferric iron . Key Properties & Specifications: • Chemical Formula: FeCO₃ • Molar Mass: 115.85 g/mol • CAS Number: 563-71-3 • Solubility in Water: 0.0067 g/L (25°C) • Density: 3.8-3.9 g/cm³ This product is labeled For Research Use Only (RUO) . It is expressly not intended for use as a dietary supplement, in diagnostic procedures, or in any human or veterinary therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Fe2O9 B13742331 Iron carbonate CAS No. 26273-46-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

26273-46-1

Molecular Formula

C3Fe2O9

Molecular Weight

291.72 g/mol

IUPAC Name

iron(3+);tricarbonate

InChI

InChI=1S/3CH2O3.2Fe/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6

InChI Key

YPJCVYYCWSFGRM-UHFFFAOYSA-H

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Fe+3].[Fe+3]

Origin of Product

United States

Synthesis and Formation Mechanisms of Iron Carbonate Phases

Controlled Laboratory Synthesis Pathways

The laboratory synthesis of iron carbonate can be achieved through several controlled methods, each offering distinct advantages in terms of particle size, crystallinity, and morphology.

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a prevalent method for producing crystalline this compound. This technique involves the reaction of iron precursors in an aqueous solution within a sealed vessel, known as an autoclave, at elevated temperatures and pressures.

One approach involves the hydrothermal treatment of an aqueous solution containing iron sulfate (B86663), ascorbic acid, and ammonium (B1175870) carbonate. rsc.orgcapes.gov.braip.orgresearcher.life In a typical synthesis, these reactants, with a molar ratio of 1:1:3 respectively, are heated in a Teflon-lined stainless steel autoclave. researcher.life For instance, siderite nanoparticles have been successfully synthesized at 140°C for 1.5 hours. rsc.orgcapes.gov.braip.org This method yields nano-sized particles with a hexagonal crystal system. aip.orgresearcher.life

Another hydrothermal route utilizes the decomposition of an Fe(III)-EDTA complex in the presence of urea (B33335). acs.org This process, conducted at temperatures between 230°C and 250°C for 15 to 26 hours, can produce larger microparticles of pure this compound with a rhombohedral morphology, ranging in size from 50 to 200 micrometers. acs.org The synthesis begins with ferric ammonium sulfate and Na₄EDTA as the main precursors. acs.org Interestingly, this process shows a phase transition over time, starting with hematite (B75146), transitioning to this compound, and finally forming magnetite after extended treatment. acs.org

Table 1: Examples of Hydrothermal Synthesis Parameters for this compound

Iron Source Carbonate Source Other Reagents Temperature (°C) Time (h) Resulting Product
Iron Sulfate Ammonium Carbonate Ascorbic Acid 140 1.5 Siderite nanospheres rsc.orgcapes.gov.braip.org
Fe(III)-EDTA Urea - 230-250 15-26 Rhombohedral this compound microparticles acs.org

Co-precipitation Methods

Co-precipitation is a widely used and straightforward method for synthesizing iron-based nanoparticles, including precursors to this compound. rsc.orgrsc.org This technique typically involves increasing the pH of a solution containing ferrous (Fe²⁺) and/or ferric (Fe³⁺) salts by adding a base, leading to the precipitation of the desired compound. rsc.orgrsc.org

In the context of this compound-related synthesis, co-precipitation is often employed to create iron oxide nanoparticles where carbonate-containing intermediates can play a crucial role. For example, when sodium carbonate is used as the base to increase the pH of an iron salt solution, crystalline iron hydroxide (B78521) carbonate (green rust) plates can form as an initial intermediate phase before the formation of magnetite or maghemite. rsc.orgrsc.org This process is sensitive to the rate of base addition and the reaction temperature. rsc.org The use of a flow reactor can ensure rapid and reproducible mixing, minimizing local pH variations and allowing for better control over the reaction. rsc.org The iron hydroxide carbonate intermediate then acts as a source of iron ions for the subsequent growth of the final iron oxide nanoparticles. ceric-eric.eu

While direct synthesis of pure this compound via co-precipitation is challenging due to the ease of oxidation, the method is fundamental in producing related iron phases where carbonate is a key intermediate. The co-precipitation of ferrous and ferric ions in an aqueous solution is a dependable technique for creating magnetic nanoparticles within synthetic carbonate matrices, which has applications in paleomagnetism and petrophysical studies. unam.mx

Ligand-Assisted Formation and Complexation

The formation of this compound and related compounds can be significantly influenced by the presence of chelating ligands. These ligands can control the reaction pathways, stabilize intermediates, and direct the final product's structure and properties.

A notable example is the hydrothermal decomposition of an Fe(III)-EDTA complex, where EDTA (ethylenediaminetetraacetic acid) acts as a strong chelating ligand. acs.org The Fe(III)-EDTA complex is hydrothermally treated in the presence of urea, which serves as the carbonate source upon decomposition. acs.org This method allows for the synthesis of pure this compound microparticles. acs.org

In a broader context, aminophenolate ligands have been used to create iron(III) complexes that catalyze the reaction of carbon dioxide with epoxides to form cyclic carbonates or polycarbonates. acs.orgnih.gov While not a direct synthesis of this compound itself, this demonstrates the principle of using iron complexes to activate and incorporate carbonate functionalities. The electronic properties of the ligands, such as the presence of electron-withdrawing or electron-donating groups on the phenolate (B1203915) rings, can be tailored to control the selectivity of the catalytic process. acs.orgnih.gov Carboxylate-based ligands have also been shown to coordinate with iron(III) ions, forming various complex structures. nih.gov

Influence of Precursors and Reactants

The choice of precursors and reactants is a critical factor that governs the synthesis of this compound, influencing its purity, morphology, and particle size. acs.org

The iron source is typically a salt, with common choices including sulfates (FeSO₄), chlorides (FeCl₂), perchlorates (Fe(ClO₄)₂), nitrates (Fe(NO₃)₂), and oxalates (FeC₂O₄). acs.org The carbonate source can be urea, gaseous carbon dioxide, bicarbonate, or another carbonate salt. acs.org For instance, the use of iron sulfate with ammonium carbonate and ascorbic acid in hydrothermal synthesis leads to siderite nanoparticles. aip.org In contrast, using an Fe(III)-EDTA complex with urea results in larger microcrystals. acs.org

The hydration state of the precursor can also have an impact. For example, the hydration of iron chloride precursors can lead to the formation of iron carbonates as an intermediate in the synthesis of iron oxide nanostructures. mdpi.com The concentration of precursors also plays a significant role. In the solution thermal decomposition of FeCO₃ to form iron oxide nanoparticles, a higher precursor concentration can lead to the formation of smaller nanoparticles. theiet.org

Furthermore, text-mining studies of scientific literature have shown that for solid-state synthesis, oxides and carbonates are common precursors for many elements, including iron. acs.orgberkeley.edu Nitrates, such as Fe(NO₃)₃, are often used as substitutes for common oxide or carbonate precursors like Fe₂O₃. acs.org

Table 2: Common Precursors in this compound and Related Syntheses

Precursor Type Examples Notes
Iron Salts FeCl₂, FeSO₄, Fe(NO₃)₂, FeC₂O₄·2H₂O The anion can influence reaction kinetics and byproducts. acs.org
Carbonate Sources NaHCO₃, (NH₄)₂CO₃, Urea, CO₂ (gas) The decomposition of the source provides the carbonate ions. acs.org
Iron Complexes Fe(III)-EDTA Used in hydrothermal synthesis to control particle morphology. acs.org
Iron Oxides Fe₂O₃, Fe₃O₄ Can be used in high-pressure reactions or as starting materials for carbothermal reduction. acs.orgresearchgate.net

Factors Governing Formation and Crystallization

The formation and crystallization of this compound are highly sensitive to the physical and chemical conditions of the synthesis environment. Temperature and pressure are two of the most critical parameters that dictate the phase evolution, stability, and properties of the resulting material.

Effects of Temperature and Pressure on Phase Evolution

Temperature and pressure exert a profound influence on the synthesis and stability of this compound. acs.org The variation in these parameters can lead to different morphologies and even different phases of iron compounds. acs.org

In hydrothermal synthesis, temperature directly affects the reaction kinetics and the crystalline nature of the product. For instance, the synthesis of siderite nanoparticles from iron sulfate, ascorbic acid, and ammonium carbonate is typically carried out at a specific temperature, such as 140°C. rsc.orgaip.org Higher temperatures, like the 230-250°C used in the Fe(III)-EDTA decomposition method, can promote the growth of larger, more well-defined crystals. acs.org However, temperature can also lead to decomposition. Siderite can decompose upon heating, yielding magnetite (Fe₃O₄) and hematite (Fe₂O₃). researchgate.net The temperature at which decomposition occurs can be influenced by the presence of other substances, such as water. researchgate.net Thermodynamic studies on the reductive calcination of this compound show that temperature significantly affects the equilibrium composition of the products, with the formation of elemental iron or various iron oxides being favored at different temperature ranges. nih.gov

Pressure is another critical factor, particularly in the context of geological formations and high-pressure synthesis experiments. acs.org At high pressures, such as those found in the Earth's lower mantle, this compound undergoes a spin transition, which alters its physical properties. mdpi.com This electronic spin-pairing transition in siderite has been observed to occur sharply at pressures around 42-44 GPa. mdpi.com The pressure at which this transition occurs can be influenced by the presence of impurities or the stress conditions of the sample environment. mdpi.com High-pressure synthesis using a cubic anvil apparatus has been employed to create FeCO₃ from precursors like ferrous oxalate (B1200264) (FeC₂O₄·2H₂O). acs.org The combination of high temperature and high pressure is a key method for simulating the natural formation conditions of siderite and for producing synthetic variants for research. researchgate.net

Table 3: Influence of Temperature and Pressure on this compound

Parameter Effect Example
Temperature Influences reaction rate, crystallinity, and decomposition. Synthesis of siderite nanoparticles at 140°C. rsc.orgaip.org Decomposition to iron oxides at higher temperatures. researchgate.net
Pressure Affects phase stability and electronic properties. Spin transition in siderite at ~42-44 GPa. mdpi.com
High T & P Used in synthesis to mimic geological conditions. Synthesis from ferrous oxalate in a cubic anvil apparatus. acs.org

Role of pH and Redox Conditions in Precipitation

The precipitation of this compound is fundamentally governed by the solution's pH and redox potential (Eh). These two master variables dictate the speciation of iron and carbonate, and consequently, the saturation state of the solution with respect to this compound phases.

For this compound to precipitate, iron must be present in its reduced ferrous state (Fe²⁺). capes.gov.brampp.org Oxidizing conditions promote the conversion of ferrous iron to ferric iron (Fe³⁺), which then precipitates as ferric hydroxides or oxides, such as hematite, rather than carbonate. ampp.org Therefore, the formation of siderite, the crystalline form of this compound, is characteristic of anoxic, or oxygen-poor, environments. acs.org Theoretical stability diagrams constructed as a function of pH and Eh clearly delineate the fields where hematite, siderite, and pyrite (B73398) are the stable iron minerals. ampp.org

The interplay between pH, dissolved Fe²⁺, and dissolved inorganic carbon (DIC) ultimately determines the supersaturation of the solution, which is the driving force for precipitation. exlibrisgroup.comekb.eg Even in bulk solutions that are undersaturated, the local environment at a surface, such as corroding steel, can have a sufficiently high pH and Fe²⁺ concentration to become supersaturated and initiate precipitation. ekb.eg

Table 1: Influence of pH on this compound Formation

Parameter Condition Observation Source(s)
Precipitation Rate pH 6.3 vs. pH 6.8 Significantly faster and more protective film formation at pH 6.8. brgm.fr
Corrosion Rate pH 6.3 vs. pH 6.8 Final corrosion rate of 0.46 mm/year at pH 6.3 vs. 0.03 mm/year at pH 6.8 after 20 hours. brgm.fr
Precipitation Trigger Ferruginous Porewater Increasing pH from 6.8 to 7.5 provides the most significant increase in the siderite saturation index. exlibrisgroup.com

| Microbial Influence | A. ferrooxidans | Activity is optimal in a pH range of 2.50–4.50, influencing iron oxidation and subsequent mineral formation. | bohrium.com |

Kinetics of Nucleation and Crystal Growth

The rate of this compound precipitation under isothermal (constant temperature) conditions has been described by several semi-empirical models. These models typically express the precipitation rate as a function of a temperature-dependent kinetic constant, the saturation state of the solution, and other system-specific parameters. researchgate.net A general form of these rate expressions is:

Rate = k(T) * f(S)

where k(T) is the rate constant, which follows the Arrhenius equation, and f(S) is a function of the solution's saturation state.

Several kinetic models have been proposed to describe the growth of this compound, including those by Greenberg and Tomson, Johnson and Tomson, van Hunnik et al., and Sun and Nesic. researchgate.net These models, while sharing a similar theoretical basis, can predict precipitation rates that differ by orders of magnitude, reflecting the different experimental methodologies used for their derivation (e.g., seed crystal growth vs. precipitation on planar surfaces). geochemicalperspectivesletters.org

Studies focusing on the intrinsic kinetics suggest that the precipitation of ferrous carbonate is a surface reaction-rate limited process, with a reported Arrhenius activation energy (Ea) of 108.3 kJ/mol. capes.gov.brgeochemicalperspectivesletters.org This high activation energy indicates a strong temperature dependence and a significant kinetic barrier to precipitation.

Conversely, non-isothermal kinetic models, which describe reaction rates under conditions of changing temperature, are commonly applied to solid-state reactions like the thermal decomposition of minerals. mdpi.comresearchgate.netosti.gov For the thermal decomposition of siderite, non-isothermal analysis using methods like Coats-Redfern and Ozawa has been employed to determine kinetic parameters. mdpi.comresearchgate.net For instance, the non-isothermal pyrolysis of siderite to magnetite has been described by a nucleation and growth (A1/2) reaction model, with activation energies found to increase with the heating rate. mdpi.com It is crucial to distinguish these solid-state decomposition models from the kinetic models describing precipitation from an aqueous solution, as the underlying physical processes are fundamentally different.

The saturation state, often expressed as the saturation index (SI) or saturation ratio (S or Ω), is the primary driving force for both the nucleation and crystal growth of this compound. brgm.frekb.eg The nucleation pathway is strongly dependent on this parameter. capes.gov.br

At low saturation indices (SI < 3.69), research indicates that crystalline siderite can nucleate directly from the aqueous solution, following a classical nucleation pathway. capes.gov.br However, at higher saturation indices (SI ≥ 3.69), the precipitation mechanism changes to a non-classical pathway, proceeding through the initial formation of a transient, unstable amorphous this compound (AFC) precursor. capes.gov.br

The level of supersaturation also profoundly affects the resulting crystal morphology and size distribution. ekb.eg The nucleation rate is known to increase exponentially with supersaturation, whereas the crystal growth rate typically shows a linear dependency. ekb.eg Consequently, at very high supersaturation levels, the rapid formation of a large number of nuclei consumes the available ions, leading to the development of numerous, but smaller, crystals. ekb.eg

It is also important to distinguish between bulk solution saturation and local saturation at the solid-liquid interface. ekb.eg In systems involving a corroding steel surface, the dissolution of iron and local consumption of protons can lead to a surface saturation ratio that is significantly higher than in the bulk solution. ekb.eg This phenomenon can induce the precipitation of an this compound film on the surface even when the bulk solution is technically undersaturated. ekb.eg

Table 2: Effect of Saturation State on this compound Nucleation

Saturation Index (SI) Nucleation Pathway Initial Phase Source(s)
SI < 3.69 Classical (Direct Nucleation) Crystalline Siderite capes.gov.br

| SI ≥ 3.69 | Non-classical (Two-step) | Amorphous this compound (AFC) | capes.gov.br |

Amorphous Precursors and Solid-State Transformations

Growing evidence indicates that the crystallization of siderite, particularly under conditions far from equilibrium, does not occur directly but follows a multi-step pathway involving amorphous precursor phases. acs.org

Amorphous this compound (AFC) has been identified as a key transient precursor in the formation of crystalline this compound phases. capes.gov.br It typically forms at high degrees of supersaturation. capes.gov.br

AFC is characterized by its lack of long-range structural order, which is evident in X-ray diffraction (XRD) patterns that show only broad, diffuse peaks instead of the sharp reflections characteristic of crystalline materials. acs.org Analysis using more advanced techniques like reduced pair distribution function (PDF) reveals that AFC possesses short-range order, with coherent scattering domains on the nanometer scale. acs.org This suggests the material may be nanocrystalline or consist of assembled polynuclear iron-carbonate complexes. acs.org On scanning electron micrographs, early-stage AFC precipitates appear as spherical particles without any discernible crystalline facets.

The formation of AFC provides a lower-energy pathway for the eventual crystallization of siderite. The enthalpy of crystallization (ΔHcrys) for AFC transforming to siderite has been measured at -37.8 ± 9.8 kJ mol⁻¹, a value that is more exothermic than that of amorphous calcium carbonate (ACC).

Once formed, the metastable Amorphous this compound (AFC) precursor undergoes spontaneous transformation into more stable crystalline phases. acs.org This process involves dehydration and structural rearrangement. acs.org The rate of this transformation is sensitive to environmental factors, notably pH. acs.org

The most common transformation product is the stable this compound mineral, siderite (FeCO₃). capes.gov.bracs.org However, the transformation pathway can be complex and may involve other intermediate phases. One such phase is chukanovite (Fe₂(OH)₂CO₃), a basic this compound. Depending on the specific chemical conditions, the mineralization pathway can proceed from AFC to siderite directly, or via chukanovite as a secondary intermediate. acs.org Therefore, a possible multi-step reaction sequence is:

Aqueous Fe²⁺ + CO₃²⁻ → Amorphous this compound (AFC) → Chukanovite (Fe₂(OH)₂CO₃) → Siderite (FeCO₃)

The identification of these amorphous and intermediate phases is critical for understanding the mechanisms of this compound formation in both natural geochemical systems and industrial processes like CO₂ corrosion. acs.org

Intermediate and Metastable Phases (e.g., Iron Hydroxide Carbonate, Green Rust)

The formation of stable iron carbonates often proceeds through a series of intermediate and metastable phases. Among the most significant are green rusts and other iron hydroxide carbonates.

Green rusts are a class of layered double hydroxides (LDH) containing both ferrous (Fe(II)) and ferric (Fe(III)) iron, hydroxide ions, and other anions, which become intercalated within the layers. wikipedia.orgdtic.mil These compounds are frequently observed as transient products in environments with fluctuating redox conditions, such as in certain soils and during the corrosion of iron and steel. wikipedia.orgacs.org The general chemical formula for green rust is [FeII(6-x)FeIIIx(OH)12]x+·[An-x/n·yH2O]x-, where 'A' represents the intercalated anion. dtic.mil

The type of green rust formed is dependent on the available anion in the solution. wikipedia.org For instance, in carbonate-rich waters, carbonate green rust (GR-CO₃) is the prevalent form. wikipedia.org This phase is considered a key intermediate in the eventual formation of more stable iron minerals. acs.orgresearchgate.net Under specific geochemical conditions, particularly where bicarbonate ions are present, green rust can transform into stable carbonate phases like siderite (FeCO₃) or iron(II) hydroxycarbonate (Fe₂(OH)₂(CO₃)), also known as chukanovite. wikipedia.org

Chukanovite itself is an important metastable corrosion product of iron and steel and has been identified as a prevalent secondary precipitate in various environments, including permeable reactive barriers used for groundwater treatment. researchgate.net Studies have shown that its formation is favored at inorganic carbon concentrations that are intermediate to the stability fields of siderite and ferrous hydroxide. researchgate.net In co-precipitation synthesis, an abrupt increase in pH can lead to the formation of both amorphous ferrihydrite and iron hydroxide carbonate (a type of green rust) as two distinct intermediate phases. rsc.org The iron hydroxide carbonate is a crystalline phase composed of both Fe²⁺ and Fe³⁺ centers, which eventually disappears as it transforms into more stable iron oxides. rsc.org Another precursor phase identified in environments far from equilibrium is amorphous ferrous carbonate (AFC), which can subsequently dehydrate and crystallize to form siderite. researchgate.net

Table 1: Varieties of Green Rust

Green Rust VarietyCommon Chemical Formula
Carbonate Green Rust (GR-CO₃²⁻)[Fe²⁺₄Fe³⁺₂(OH)₁₂]²⁺ · [CO₃²⁻·2H₂O]²⁻ wikipedia.org
Sulfate Green Rust (GR-SO₄²⁻)[Fe²⁺₄Fe³⁺₂(OH)₁₂]²⁺ · [SO₄²⁻·2H₂O]²⁻ wikipedia.org
Chloride Green Rust (GR-Cl⁻)[Fe²⁺₃Fe³⁺(OH)₈]⁺ · [Cl⁻·nH₂O]⁻ wikipedia.org

Biologically Induced and Controlled Mineralization Processes

Microorganisms play a pivotal role in the formation of this compound minerals through processes that can be broadly categorized as biologically induced or controlled. These processes are fundamental to the biogeochemical cycling of iron on Earth.

Microbial Mediation in this compound Formation

Specific groups of bacteria are known to directly or indirectly facilitate the precipitation of iron carbonates, most notably siderite (FeCO₃). ugr.esnih.gov This mediation often occurs as a byproduct of microbial metabolism. For instance, iron-reducing bacteria utilize ferric iron (Fe(III)) as an electron acceptor for respiration in anoxic environments. nih.govgeoscienceworld.org This process releases ferrous iron (Fe(II)) into the surrounding environment. geoscienceworld.org

In environments rich in dissolved carbonate or bicarbonate, the microbially generated Fe(II) can react to form siderite. geoscienceworld.org Studies have demonstrated that indigenous iron-reducing bacteria, such as Geobacter species, can transform Fe(III)-containing minerals into siderite nanoparticles under anoxic conditions. nih.gov Similarly, research on the acidophilic bacterium Acidiphilium sp. PM, isolated from the highly acidic Rio Tinto river, has shown that it can mediate the precipitation of siderite even under acidic conditions. ugr.esnih.govresearchgate.net In this case, the bacteria's surface provides nucleation sites for siderite nanocrystals. ugr.esresearchgate.net The formation of carbonates in this specific instance is linked to the microbial reduction of ferric iron coupled with the oxidation of organic compounds. ugr.esnih.gov

Table 2: Examples of Microbial Mediation in this compound Formation

MicroorganismMineral FormedKey ProcessReference
Acidiphilium sp. PMSiderite (FeCO₃)Mediates precipitation under acidic conditions; cell surface acts as nucleation site. ugr.esnih.govresearchgate.net
Geobacter sp.Siderite (FeCO₃)Bioreduction of Fe(III)-containing minerals in acid mine drainage under anoxic conditions. nih.gov
Geobacter metallireducensSiderite (FeCO₃)Induces precipitation along with magnetite in bicarbonate-buffered systems. geoscienceworld.org

Role of Bacteria in Biogeochemical Cycling

Bacteria are central players in the Earth's iron cycle, influencing the transformation of iron between its soluble and insoluble forms and its +2 and +3 oxidation states. oup.comwikipedia.org As a redox-sensitive element, iron's transformations are tightly linked to the biogeochemical cycles of other crucial elements like carbon, oxygen, and phosphorus. awi.de Prokaryotic microbes are responsible for a significant portion of iron uptake in marine environments, directly competing with phytoplankton for this often-limiting nutrient. oup.com This competition can alter phytoplankton bloom dynamics and, consequently, ocean carbon export. us-ocb.org

Bacteria influence the iron cycle through several metabolic strategies. wikipedia.org Iron-oxidizing bacteria convert soluble ferrous iron (Fe(II)) into insoluble ferric iron (Fe(III)), while iron-reducing bacteria do the reverse, playing a key role in the dissolution of iron minerals. wikipedia.orgresearchgate.net These microbial processes are not isolated; oxidation and reduction of iron can occur cyclically or simultaneously in many environments, driven by diverse microbial communities. researchgate.net By transforming iron's speciation, mobility, and reactivity, these microorganisms profoundly impact broader environmental processes, including the fate of nutrients and contaminants. awi.deresearchgate.net

Mechanisms of Iron Biomineralization in Aqueous Systems

The processes by which organisms form minerals are known as biomineralization. researchgate.netcalpoly.edu These mechanisms can be broadly divided into two categories: biologically induced mineralization (BIM) and biologically controlled mineralization (BCM). calpoly.eduillinois.edu

In biologically induced mineralization (BIM) , minerals precipitate extracellularly as an often unintended consequence of the organism's metabolic activity. geoscienceworld.orgcalpoly.edu Bacteria can alter the chemical conditions of their immediate microenvironment, for example by changing the pH or redox state, which leads to mineral precipitation that would not occur based on the bulk fluid geochemistry. researchgate.net The microbial cells themselves can also act as passive nucleation sites. mdpi.com Most bacterial cell surfaces are negatively charged at the pH of most natural environments, allowing them to bind metal cations. researchgate.net This initial binding can attract more ions, leading to mineral precipitation if a state of supersaturation is reached. researchgate.net The formation of siderite by iron-reducing bacteria is a classic example of BIM, where the metabolic byproduct Fe(II) interacts with environmental carbonate. geoscienceworld.org

Biologically controlled mineralization (BCM) , in contrast, involves a high degree of genetic and spatial control by the organism. calpoly.edumdpi.com In BCM, mineral phases are typically deposited within or upon specific, pre-formed organic matrices or vesicles. calpoly.edu This allows the organism to dictate the mineral's location, composition, and crystal structure. While BCM is well-known for minerals like magnetite in magnetotactic bacteria, the formation of this compound is predominantly associated with the less-controlled BIM processes. calpoly.edu

The key factor in determining which ferrous iron solid phase (such as siderite, magnetite, or vivianite) forms following microbial iron reduction is often the supply rate and resulting aqueous concentration of Fe(II). osti.gov Thus, the biomineralization pathway can be seen as a coupled process where bacteria act as the primary source and control of Fe(II) concentrations, while the subsequent secondary mineralization can proceed through abiotic mechanisms once the necessary chemical conditions are established. osti.gov

Table 3: Comparison of Biomineralization Mechanisms

FeatureBiologically Induced Mineralization (BIM)Biologically Controlled Mineralization (BCM)
Cellular ControlIndirect; an unintended byproduct of metabolic activity. geoscienceworld.orgDirect; under strong genetic and spatial control. mdpi.com
Location of MineralizationExtracellular, in the surrounding environment. calpoly.eduIntracellular or on specific organic matrices. calpoly.edu
Mineral PropertiesOften poorly crystallized, irregular shapes, wide size distribution. geoscienceworld.orgcalpoly.eduWell-defined morphology and narrow size distribution. calpoly.edu
Example (Iron Minerals)Extracellular siderite (FeCO₃) and magnetite (Fe₃O₄) by iron-reducing bacteria. geoscienceworld.orgIntracellular magnetite magnetosomes in magnetotactic bacteria. calpoly.edu

Structural Characterization and Phase Behavior of Iron Carbonate

Advanced Analytical Techniques for Characterization

A combination of spectroscopic, diffraction, and imaging methods is employed to thoroughly characterize iron carbonate. These techniques offer complementary information, from the local coordination environment of the iron atoms to the macroscopic morphology of the crystalline material.

Spectroscopic techniques are fundamental in probing the electronic and vibrational states of this compound, allowing for the identification of the compound and the determination of its chemical state.

57Fe Mössbauer spectroscopy is a highly sensitive technique for characterizing iron-bearing materials like siderite. It provides precise information about the oxidation state, spin state, and local coordination environment of the iron atoms. The key parameters obtained from Mössbauer spectra are the isomer shift (IS or δ) and the quadrupole splitting (QS or Δ).

For siderite (FeCO₃), the spectra typically show a characteristic quadrupole doublet corresponding to high-spin Fe²⁺ in a distorted octahedral environment. pan.plmdpi.comsrce.hr The isomer shift is indicative of the s-electron density at the nucleus, while the quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing insight into the symmetry of the iron site. pan.pl Published Mössbauer parameters for siderite are consistent across various studies. pan.plmdpi.comtamu.edu For instance, at room temperature, typical values for isomer shift are around 1.23–1.24 mm/s, and quadrupole splitting is approximately 1.80–1.81 mm/s. pan.plmdpi.com The technique is also capable of distinguishing siderite from other iron-bearing minerals and can be used to follow its thermal decomposition, where changes in the spectra indicate the formation of various iron oxides. pan.plmdpi.com

Table 1: Mössbauer Parameters for this compound (Siderite)
Sample/ConditionTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (Δ) (mm/s)Reference
Siderite (Sd1)Room Temp.1.231.80 pan.pl
Siderite (Sd3)Room Temp.1.241.81 pan.pl
Siderite (BH2)Room Temp.1.271.83 srce.hr
Siderite401.352.04 escholarship.org
Siderite Concretions293~1.24~1.88 tamu.edu

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few atomic layers of a material. For this compound, XPS can confirm the presence of iron, carbon, and oxygen and provide information on the oxidation state of iron.

The Fe 2p spectrum for iron compounds is complex, often showing multiplet splitting. thermofisher.com The Fe 2p₃/₂ peak for Fe(II) in compounds like FeO is found around 709.6 eV, while for Fe(III) in Fe₂O₃, it is around 710.8 eV. thermofisher.com In this compound, the Fe 2p signal helps to confirm the Fe(II) state. mdpi.com The C 1s spectrum is also crucial for identifying the carbonate group (CO₃²⁻). The C 1s peak for carbonate is typically observed at a binding energy of about 289-290 eV. bilkent.edu.trthermofisher.com This allows it to be distinguished from adventitious carbon contamination, which is commonly used for charge referencing at ~284.8 eV. thermofisher.com XPS studies on early-stage this compound precipitates have confirmed the dominant presence of Fe and CO₃. escholarship.org

Raman and Infrared (IR) spectroscopy are vibrational techniques that probe the internal and lattice modes of a crystal structure. For rhombohedral carbonates like siderite, group theory predicts several Raman and IR active modes. These spectra serve as a fingerprint for identifying the mineral and studying its behavior under different conditions, such as high pressure.

At ambient conditions, the Raman spectrum of siderite (FeCO₃) shows several characteristic peaks. mdpi.commdpi.com These include two external lattice modes, a translational (T) mode and a librational (L) mode, and internal modes of the carbonate (CO₃²⁻) ion, such as the in-plane bend (ν₄) and the symmetric stretch (ν₁). mdpi.comgeoscienceworld.org The most intense peak is the ν₁ symmetric stretching mode. researchgate.net IR spectroscopy provides complementary information, particularly on the asymmetric stretching (ν₃) and out-of-plane bending (ν₂) modes of the carbonate ion. rsc.orgutexas.edu Studies have shown that the positions of these vibrational modes are sensitive to cation substitution (e.g., Mg for Fe) and to external pressure, making Raman spectroscopy a valuable tool for investigating phase transitions and spin transitions in iron-bearing carbonates at high pressures. mdpi.comgeoscienceworld.orgresearchgate.net

Table 2: Characteristic Raman Modes for Siderite (FeCO₃) at Ambient Conditions
ModeVibrational TypeWavenumber (cm⁻¹)Reference
TLattice (Translational)~180-190 geoscienceworld.orgresearchgate.net
LLattice (Librational)~285-295 geoscienceworld.orgresearchgate.net
ν₄Internal (In-plane bend)~730-737 mdpi.comresearchgate.net
ν₁Internal (Symmetric stretch)~1086-1092 mdpi.comresearchgate.net
2ν₂Internal (Overtone)~1720-1758 geoscienceworld.orgresearchgate.net

UV-Visible (UV-Vis) spectroscopy is primarily used in the context of this compound to analyze aqueous solutions related to its formation or dissolution. While solid-state UV-Vis reflectance spectroscopy can be used to identify iron minerals, its application to pure this compound is less common than other techniques. researchgate.net More frequently, UV-Vis is employed to determine the concentration of iron ions (Fe²⁺ or Fe³⁺) in solution. nih.gov For example, after dissolving a sample, the concentration of iron can be quantified by forming a colored complex, such as with 1,10-phenanthroline, and measuring its absorbance at a specific wavelength. mt.com This method is useful for studying the kinetics of this compound precipitation from solution or its dissolution under various environmental conditions. rsc.org Studies on the stability of iron complexes in solution, which can act as precursors to FeCO₃ precipitation, also utilize UV-Vis to monitor the complex concentration over time and at different pH values. rsc.org

X-ray Diffraction (XRD) is the principal technique for determining the crystal structure of this compound. Siderite possesses a rhombohedral (trigonal) crystal system with the space group R-3c. mdpi.comsci-hub.se XRD patterns provide the precise lattice parameters (a and c) and confirm the phase purity of a sample. mdpi.comsci-hub.seresearchgate.net For example, single-crystal XRD studies have reported lattice parameters for FeCO₃ at ambient conditions to be approximately a = 4.69 Å and c = 15.37 Å. mdpi.comhpstar.ac.cn XRD is also instrumental in identifying different phases during the thermal decomposition of siderite or in distinguishing it from other corrosion products. ekb.egohio.edu

Imaging techniques such as Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of this compound crystals. whiterose.ac.uknih.gov SEM images typically reveal that siderite forms well-defined rhombohedral crystals. ekb.eg This technique is valuable for examining the structure of this compound films, such as those that form as protective layers in CO₂ corrosion environments, and for observing how factors like pH or the presence of other ions can affect crystal growth and morphology. whiterose.ac.ukacs.org

Diffraction and Imaging Techniques

X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases of this compound and determining its crystal structure. Synchrotron XRD, with its high flux and brilliance, allows for in-situ studies under non-ambient conditions, such as high pressure and temperature, which are relevant to geological processes in the Earth's mantle. nih.govelettra.eu

Studies utilizing synchrotron XRD have been instrumental in exploring the behavior of this compound under extreme conditions. For instance, experiments involving the laser heating of FeCO3 in diamond anvil cells (DACs) have revealed complex phase transformations. nih.gov At pressures up to approximately 50 GPa and temperatures relevant to the Earth's geotherm, FeCO3 has been observed to partially dissociate, forming various iron oxides. nih.gov At even higher pressures, new crystalline phases of this compound have been synthesized and characterized. These include tetrairon(III) orthocarbonate (Fe₄³⁺C₃O₁₂) and diiron(II) diiron(III) tetracarbonate (Fe₂²⁺Fe₂³⁺C₄O₁₃), both of which contain novel CO₄ tetrahedra. nih.gov The formation of these high-pressure phases demonstrates that self-oxidation-reduction reactions can preserve carbonates in the Earth's lower mantle. nih.gov

The high resolution of synchrotron XRD also aids in the study of the initial stages of this compound precipitation. Research on the co-precipitation synthesis of iron oxide nanoparticles has shown that crystalline iron hydroxide (B78521) carbonate can form as an intermediate phase before the appearance of magnetite/maghemite. rsc.org This was revealed by collecting diffraction patterns in solution at short time intervals, a capability enabled by the high signal strength of synchrotron radiation. elettra.eursc.org Furthermore, synchrotron X-ray scattering has been used to analyze the structure of amorphous this compound, a precursor to crystalline forms like siderite and chukanovite. escholarship.org The resulting pair distribution function (PDF) analysis showed a lack of long-range structural order in the initial precipitates. escholarship.org

Table 1: Key Findings from XRD and Synchrotron XRD Studies of this compound

Pressure (GPa)Temperature (K)Observed PhenomenaReference
Up to ~50Earth's GeothermPartial dissociation of FeCO₃ to iron oxides nih.gov
>50>2500Formation of new high-pressure phases (Fe₄³⁺C₃O₁₂, Fe₂²⁺Fe₂³⁺C₄O₁₃) nih.gov
AmbientAmbientFormation of crystalline iron hydroxide carbonate as an intermediate rsc.org
AmbientAmbientAmorphous this compound precursor lacks long-range order escholarship.org
Scanning Electron Microscopy (SEM) and Energy-Dispersive Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of this compound. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), it provides qualitative and quantitative elemental analysis of the sample. researchgate.netthermofisher.comnanoscience.comunimelb.edu.au This combination is widely used to characterize both naturally occurring and synthetic this compound.

SEM imaging reveals the morphology of this compound precipitates, which can range from amorphous spherical particles to well-defined crystalline structures. researchgate.net For example, studies on the precipitation of Fe(II)-carbonate have shown that the process often begins with the formation of spherical particles without a discernible crystalline shape at the nanometer scale. researchgate.net In corrosion studies, SEM is used to examine the cross-section of corrosion product layers, providing a 2D measurement of their thickness. researchgate.net

EDS analysis complements SEM by identifying the elemental composition of the observed features. thermofisher.commyscope.training It confirms the presence of iron, carbon, and oxygen in this compound samples and can detect impurities or other elements present in the material. researchgate.net For instance, in the study of semi-consolidated carbonate sediments, EDS analysis of the exterior black oxides revealed the presence of iron and manganese, while the interior white carbonates were primarily composed of calcium, oxygen, and carbon. researchgate.net In the synthesis of Fe-doped manganese carbonate, EDS confirmed the presence and relative atomic percentages of both iron and manganese. mdpi.com

Transmission Electron Microscopy (TEM) and Electron Diffraction

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) offer higher resolution imaging and crystallographic information at the nanoscale. gfz.de These techniques are invaluable for characterizing microcrystalline and amorphous phases of this compound that may be difficult to analyze with XRD alone. usgs.gov

TEM studies have been employed to investigate the products of high-pressure and high-temperature experiments on iron-bearing systems. In one study, a sample recovered after subjecting FeO and CO₂ to 75 GPa and 2180 K was analyzed using TEM. researchgate.net The analysis revealed the presence of nanodiamonds, magnetite, and a new this compound phase, Fe₄(CO₄)₃. researchgate.net SAED patterns were crucial in identifying the crystal structures of these nanoscale phases, with diffraction patterns corresponding to the lattice planes of diamond and magnetite being observed. researchgate.net

Electron diffraction is as reliable as conventional X-ray diffraction for determining d-spacings of 0.49 nm or less in materials like manganese oxides and can be applied to identify pure this compound. usgs.gov TEM has also been used to study detrital mica grains embedded in a siderite matrix within sedimentary carbonate concretions, revealing the presence of stacking faults in the mica. rruff.info

X-ray Micro-Computed Tomography (µCT) for Layer Analysis

X-ray micro-computed tomography (µCT) is a non-destructive three-dimensional imaging technique that allows for the visualization and quantification of the internal structure of materials. arxiv.org In the context of this compound, µCT is particularly useful for analyzing the structure of corrosion product layers on steel surfaces. researchgate.net

This technique provides detailed information about the thickness, porosity, and pore connectivity within the this compound layer. researchgate.netresearchgate.net Unlike 2D methods like cross-sectional SEM, µCT can visualize the spatial distribution of internal pores and transport channels in 3D. researchgate.netresearchgate.net This is critical for understanding the protective capability of the this compound layer against further corrosion. researchgate.net Studies have used µCT in conjunction with novel algorithms to determine the thickness and air-void distribution within crystalline FeCO₃ layers. researchgate.net It has also been used to characterize the pore structures of other corrosion product scales, such as those containing calcium and magnesium carbonates. researchgate.net

In studies of microbial fuel cells, µCT has been used to analyze the fouling layer and biofilm on the cathode, revealing the three-dimensional distribution of carbonate precipitates and biofilm spots. nih.gov

Table 2: Applications of µCT in this compound Analysis

Application AreaInformation ObtainedReference
Corrosion ScienceLayer thickness, air-void distribution, porosity, pore connectivity researchgate.netresearchgate.net
Microbial Fuel Cells3D distribution of carbonate fouling and biofilm nih.gov
GeosciencesCharacterization of porosity and mineral distribution in rocks mdpi.com

Thermal Analysis Methods (DTA-TG, DSC/TGA)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC), are used to study the thermal decomposition and phase transitions of this compound. nerc.ac.ukcore.ac.ukoszk.hu These methods measure changes in temperature difference, mass, or heat flow as a function of temperature. nerc.ac.ukcore.ac.ukresearchgate.net

Studies on the thermal decomposition of this compound in air using DTA-TG have shown that the process typically occurs in a single step, resulting in the formation of iron oxide (Fe₂O₃). researchgate.netekb.eg The DTA curve shows an exothermic peak corresponding to this decomposition, accompanied by a significant weight loss observed in the TG curve. ekb.eg The kinetics of this decomposition process can be studied using both isothermal and non-isothermal thermogravimetric techniques. researchgate.netekb.eg

The decomposition temperature of carbonates can vary depending on the reaction conditions and the presence of other minerals. researchgate.net For example, in geological samples containing multiple carbonate minerals like calcite and dolomite, thermal analysis curves will reflect the decomposition of each component at its characteristic temperature range. core.ac.uk

Anelastic Spectroscopy

Anelastic spectroscopy is a sensitive technique used to study atomic-level movements and relaxation processes in materials. In the context of this compound, it has been applied to study pure FeCO₃ (siderite) and carbon steel samples with siderite films. researchgate.netresearchgate.net

Research using anelastic spectroscopy has identified two relaxation processes in pure siderite at temperatures below room temperature, specifically around 220 K and 140 K. researchgate.netresearchgate.net Interestingly, steel samples covered with a siderite film only exhibited the lower temperature peak. researchgate.net The presence of this relaxation peak can therefore be used as an indicator to monitor the deposition of siderite on steel surfaces. researchgate.net This demonstrates the utility of anelastic spectroscopy as a tool to investigate the initial stages of scale formation in CO₂ corrosion.

Crystalline and Amorphous Structural Elucidation

The structure of this compound can exist in both crystalline and amorphous forms, with the amorphous phase often acting as a precursor to the crystalline state. escholarship.orgresearchgate.net Elucidating the structure of both forms is essential for understanding the formation mechanisms and properties of this compound.

A growing body of research suggests that the precipitation of crystalline iron carbonates like siderite (FeCO₃) and chukanovite (Fe₂(OH)₂CO₃) proceeds through a non-classical nucleation pathway involving an amorphous this compound (AFC) precursor. researchgate.net This amorphous phase is characterized by a lack of long-range structural order, as revealed by techniques like synchrotron X-ray scattering and pair distribution function (PDF) analysis. escholarship.org These analyses show that the initial precipitates have broad diffraction peaks and that interatomic distances are only correlated over short ranges (less than 15 Å). escholarship.org

The transformation from the amorphous precursor to crystalline phases is influenced by factors such as pH and time. escholarship.org For instance, aged precipitates in sodium bicarbonate solutions tend to form siderite, while those in solutions with equimolar sodium carbonate and sodium hydroxide form chukanovite. escholarship.org

The incorporation of other ions, such as iron into manganese carbonate, can also influence the crystallinity. Increasing the level of Fe³⁺ doping in MnCO₃ has been shown to suppress crystallinity, leading to the formation of an amorphous structure at high iron concentrations. mdpi.com This is attributed to strong lattice distortion and the inhibition of crystal growth. mdpi.com Amorphous materials often exhibit enhanced catalytic properties due to their disordered atomic structures and abundance of defect sites. mdpi.com

Crystal Structure Analysis of Siderite and Related Phases

Siderite crystallizes in the trigonal system with a space group of R-3c. arizona.edugeoscienceworld.org This structure is analogous to that of calcite, but with smaller cell parameters due to the smaller ionic radius of Fe²⁺ compared to Ca²⁺. geoscienceworld.orggeoscienceworld.org The atomic arrangement can be described as a distorted rocksalt structure where iron atoms are the cations and carbonate (CO₃) groups act as the anions. arizona.edu The carbonate groups are arranged in planes perpendicular to the c-axis, with iron atoms occupying the octahedral spaces between these planes. arizona.edu

The crystal structure of siderite imposes specific constraints on its atomic arrangement. The iron atom is situated at an inversion center, which dictates that the six metal-ligand bond distances of the Fe²⁺ coordination sphere are equal, allowing only for trigonal distortion of the octahedron. arizona.edu This structural feature makes siderite a valuable model for studying the effects of pressure and composition on carbonate minerals.

Crystal Data for Siderite (FeCO₃)
PropertyValueReference
Crystal SystemTrigonal mineralexpert.org
Space GroupR-3c arizona.edugeoscienceworld.org
Unit Cell Parameters (hexagonal setting)a = 4.69 - 4.73 Å, c = 15.37 - 15.46 Å geoscienceworld.org

Characterization of Short-Range Ordered and Nanocrystalline Iron Carbonates

Beyond well-crystalline siderite, this compound can also exist in less ordered forms, such as short-range ordered or nanocrystalline phases. These forms are often precursors to the formation of more stable crystalline siderite. researchgate.netscirp.org The precipitation of this compound often begins with the formation of an amorphous this compound at high supersaturation levels. scirp.org This amorphous phase provides a surface that encourages the subsequent growth of crystalline phases. scirp.org

Studies have identified a previously unknown this compound precursor phase that exhibits no long-range structural order, with peaks in pair distribution function (PDF) analysis only corresponding to interatomic distances below 15 Å. researchgate.net This suggests the material could be nanocrystalline or nearly amorphous. researchgate.net This precursor phase can transform into siderite or a mixture of siderite and chukanovite (Fe₂(OH)₂CO₃) within hours, with the transformation rate being dependent on pH. researchgate.netescholarship.org The coherent scattering domains of this precursor are slightly larger than those of amorphous calcium carbonate, hinting at a nanocrystalline nature. researchgate.net

The synthesis of nanocrystalline this compound can be achieved through various methods, including mechanochemical processes and co-precipitation. High-energy ball milling of precursor materials can produce nanocrystalline cobalt ferrites with particle sizes below 10 nm. core.ac.uk Similarly, nanocrystalline iron oxide thin films have been synthesized via ultrasonic spray pyrolysis. researchgate.net The properties and final composition of these nanocrystalline materials are highly dependent on the synthesis conditions such as pH, temperature, and precursor concentrations. mdpi.com

Phase Stability and Solid Solution Series

The stability of this compound is a critical factor in various geological and industrial processes. Its phase behavior is significantly influenced by pressure, temperature, and the incorporation of other metal cations into its crystal structure.

Pressure-Induced Phase Transitions

Siderite undergoes significant changes under high pressure. A key phenomenon is the electronic spin-pairing transition of Fe²⁺ from a high-spin to a low-spin state, which occurs at approximately 42–44 GPa. mdpi.comhpstar.ac.cn This transition is accompanied by a substantial volume collapse of about 10% and a 4% shrinkage of the octahedral bond distance. arizona.edu The structural rearrangements associated with this electronic transition are nearly isotropic. arizona.edu

The onset and width of this spin crossover can be influenced by the hydrostatic conditions of the surrounding medium. mdpi.comhpstar.ac.cn For instance, the spin crossover is broadened in a less hydrostatic medium like NaCl compared to more hydrostatic media like helium or neon. mdpi.comhpstar.ac.cn At pressures above the spin transition, siderite in the low-spin state is stiffer and less compressible than in the high-spin state. mdpi.com

Furthermore, at very high pressures (above 50 GPa) and temperatures (around 1300 K), siderite can transform into an orthorhombic phase containing tetrahedral CO₄⁴⁻ anions. researchgate.net

Formation and Structural Impacts of Mixed Metal Carbonates (e.g., Fe-Ca, Fe-Mg, Fe-Mn Carbonates)

Pure FeCO₃ is rare in nature, as Fe²⁺ is commonly substituted by other divalent cations, forming solid solutions. geoscienceworld.orggeoscienceworld.org

Fe-Mg Carbonates: There is a complete solid solution series between siderite and magnesite (MgCO₃). geoscienceworld.orggeoscienceworld.org The presence of iron in magnesite significantly affects its thermodynamic stability. utexas.edu

Fe-Mn Carbonates: A complete solid solution also exists between siderite and rhodochrosite (MnCO₃). geoscienceworld.orggeoscienceworld.org The composition of Fe-Mn carbonates can show zoning, with gradual transitions in the concentrations of iron and manganese. mdpi.com

Fe-Ca Carbonates: The substitution of Ca²⁺ for Fe²⁺ is limited, typically to about 10-15% CaCO₃, due to the significant size difference between the two ions. geoscienceworld.orggeoscienceworld.org The incorporation of calcium into the siderite structure leads to the formation of iron calcium carbonate (FeₓCaᵧCO₃), which has a different morphology and lower crystallinity compared to pure siderite. acs.org This mixed carbonate exhibits increased solubility and porosity. acs.org

The formation of these mixed metal carbonates is influenced by the composition of the surrounding fluids and temperature. mdpi.comugr.es For example, at 25°C, a calcite-siderite solid solution can precipitate, with the amount of calcium incorporated being proportional to the aqueous Ca/Fe ratio. ugr.es At 70°C, however, magnesium becomes the predominant cation in the solid solutions. ugr.es

Solid Solution Series of this compound
SeriesEnd-membersMiscibilityReference
Siderite-MagnesiteFeCO₃ - MgCO₃Complete geoscienceworld.orggeoscienceworld.org
Siderite-RhodochrositeFeCO₃ - MnCO₃Complete geoscienceworld.orggeoscienceworld.org
Siderite-CalciteFeCO₃ - CaCO₃Limited (10-15% CaCO₃) geoscienceworld.orggeoscienceworld.org

Thermodynamic Stability in Geochemical Systems

The thermodynamic stability of this compound is crucial for understanding the global carbon cycle and processes like CO₂ sequestration. unimi.itpnnl.gov Siderite is a common carbonate mineral in reduced environments with high concentrations of Fe²⁺ and bicarbonate. scirp.org Its formation can be influenced by microbial activity, which can alter the local pH and provide a source of dissolved iron. ugr.esnih.gov

The stability of siderite is dependent on pressure, temperature, and oxygen fugacity. ethz.ch At low pressures, siderite decomposition is favored, while at higher pressures, its stability increases. ethz.chmdpi.com The presence of iron generally decreases the stability of carbonate solid solutions with increasing iron content. researchgate.net

In CO₂-rich environments, the formation of Fe(III) carbonate complexes can enhance the solubility of iron, impacting its mobility in natural waters. researchgate.net The stability of siderite versus other iron-containing minerals like chukanovite is dependent on the concentration of dissolved inorganic carbon (DIC); siderite is more stable at higher DIC concentrations. mdpi.com

Geochemical and Environmental Pathways of Iron Carbonate

Role in Global Carbon Cycle and Sequestration Technologies

Iron carbonate is a key player in the long-term carbon cycle, acting as a sink for carbon. columbia.edu This role has garnered significant interest in the development of carbon sequestration technologies aimed at mitigating climate change. temple.edu

Mineral carbonation is a carbon capture, utilization, and storage (CCUS) strategy that involves reacting carbon dioxide with minerals containing metal oxides to form stable carbonate minerals, effectively sequestering CO₂. mdpi.commdpi.com Iron-bearing minerals are viable candidates for this process, which traps CO₂ as solid this compound (siderite). temple.edu This method offers a permanent and secure form of CO₂ storage. temple.edu

The process can be applied to various iron-rich materials, including industrial wastes like iron-rich slag from the ferronickel (B1172207) industry and iron-silicate mining waste. inrs.cagjesm.net Studies have shown that iron-rich slag can capture CO₂ through direct gas-solid carbonation, with the percentage of CO₂ in the slag increasing after the carbonation process. gjesm.net The reaction involves silicate (B1173343) minerals reacting with CO₂ and water vapor to form siderite. gjesm.net

Research into indirect mineral carbonation of iron-silicate mining waste has demonstrated promising results. One approach involves a three-step process: leaching of iron cations, complexation of the iron, and subsequent aqueous mineral carbonation. inrs.camdpi.com Using 2,2′-bipyridine as a complexing agent, this method achieved a CO₂ uptake of 57.3% under mild conditions (80°C and ambient pressure), forming a stable iron-rich carbonate. inrs.camdpi.com This process showed a positive balance in CO₂ removal, with an estimated 130 kg of CO₂ sequestered per ton of residue. inrs.camdpi.com

However, the kinetics of carbonation, especially for iron-rich olivine, can be slow, which presents a major challenge for industrial application. mdpi.cominrs.ca The presence of iron can inhibit the CO₂ mineral carbonation process by forming a passivation layer of iron-silica. mdpi.com To overcome this, methods to accelerate the process are being explored, such as using reducing agents to prevent the oxidation of ferrous iron (Fe(II)) and employing metal complexing agents like sodium nitrilotriacetate (NTA) to enhance the diffusion of metal ions. mdpi.com

The transformation of iron oxyhydroxides like goethite, lepidocrocite, and akaganeite into siderite in the presence of supercritical CO₂ and a sulfide (B99878) reductant has also been investigated. temple.eduacs.org These experiments, conducted at temperatures of ~70–100 °C, showed that these common iron minerals can be carbonated, sequestering CO₂. temple.eduacs.org The reactivity for siderite formation was found to be in the order of goethite < lepidocrocite ≤ akaganéite. temple.edu

Table 1: Experimental Conditions and Outcomes for this compound Mineral Sequestration
FeedstockMethodKey ConditionsCO₂ Uptake/ConversionReference
Iron-Silicate Mining WasteIndirect, Cation Complexation (2,2′-bipyridine)pH 12, 80°C, 2 hours57.3% mdpi.com
Iron Complex ([Fe(bipy)₃]²⁺)Aqueous CarbonationpH 11, 80°C, 2 hours~50% carbonate conversion rsc.org
Iron-rich OlivineDirect Carbonation with NTA2 hours47% mineral carbonation mdpi.com
Iron Oxyhydroxides (lepidocrocite, akaganeite)Supercritical CO₂ with Sulfide Reductant~70-100°CPartial transformation to siderite temple.eduacs.org
Iron-rich SlagDirect Gas-Solid Carbonation175°C, 4 hoursIncrease in slag CO₂ from 0.28% to 1.12% gjesm.net

Interactions with Other Biogeochemical Cycles

The formation and transformation of this compound are intrinsically linked to the biogeochemical cycles of other key elements, notably iron, sulfur, and manganese.

The iron and carbon cycles are closely coupled. d-nb.info Dissimilatory iron reduction (DIR), a microbial process, can drive the release of organic carbon as CO₂, but it is also crucial for carbon sequestration through the formation of carbonate-bearing iron minerals. nih.gov This "iron mesh" effect can increase the stability of carbon sinks. nih.gov

In anoxic (oxygen-free) sediments, the iron and sulfur cycles are tightly intertwined. uni-oldenburg.de Hydrogen sulfide (H₂S), produced by microbial sulfate (B86663) reduction, reacts readily with reactive iron phases. uni-oldenburg.defrontiersin.org This can lead to the precipitation of iron sulfides like mackinawite and pyrite (B73398). d-nb.infouni-oldenburg.de The availability of reactive iron, including Fe(II) that could otherwise form this compound, is a key control on sulfide sequestration. uni-oldenburg.de In environments where iron is limited, sulfide may not be fully trapped, while in iron-rich systems, most sulfide is precipitated. uni-oldenburg.de

The manganese cycle also interacts with the iron and carbon cycles. researchgate.netifremer.fr In sedimentary environments, the reduction of manganese oxides can occur, releasing dissolved Mn(II). frontiersin.orgresearchgate.net This dissolved manganese can then precipitate as manganese-containing carbonates, trapping it within the sediment. researchgate.net The relative dominance of iron versus manganese cycling can vary depending on environmental conditions. frontiersin.org For instance, in some sediments, the remobilization of both iron and manganese allows for the formation of iron sulfides in upper layers, while deeper layers may see the precipitation of carbonates, leading to their long-term burial. researchgate.net

Redox (reduction-oxidation) reactions are central to the environmental behavior of this compound. Siderite contains iron in its reduced Fe(II) state. This Fe(II) can be oxidized to ferric iron (Fe(III)), leading to the transformation of the mineral.

A key intermediate in these transformations is green rust, a layered mixed-valence Fe(II)-Fe(III) hydroxide (B78521). nih.govacs.org Carbonate green rust can form during the microbial reduction of ferric oxyhydroxides or through the transformation of ferrihydrite in the presence of Fe(II). nih.govacs.orggeologyscience.ru Green rust itself can undergo reversible oxidation in a solid-state transformation, where the Fe(II) in its structure is converted to Fe(III) without the mineral dissolving. researchgate.net This process is important as green rust is highly reactive and can influence the fate of contaminants. anl.gov

Under high-pressure and high-temperature conditions, such as those found deep within the Earth's mantle or during meteorite impacts, iron carbonates can undergo self-redox reactions. pnas.orgesrf.fr For example, ankerite, a calcium-iron-magnesium carbonate, can decompose to form diamond by the simultaneous oxidation of its Fe(II) to Fe(III), which forms magnesioferrite. pnas.org Similarly, experiments on siderite (FeCO₃) at mantle conditions show it can dissociate and react to form new high-pressure iron-carbon-oxygen compounds, involving both Fe(II) and Fe(III). esrf.fresrf.fr These transformations demonstrate a mechanism for transporting and stabilizing carbon deep within the Earth. esrf.fresrf.fr

Environmental Transformations and Fate

Once formed, this compound is subject to various transformation pathways in the environment, dictating its long-term fate. In anoxic environments like marine sediments, the formation of an amorphous Fe(II)-carbonate precursor has been identified. researchgate.net This poorly ordered material rapidly transforms into more stable crystalline forms like siderite or chukanovite within hours, with the specific pathway and rate depending on environmental conditions such as pH. researchgate.net

In environments with fluctuating redox conditions, such as periodically flooded soils, this compound can be part of a dynamic cycle. nih.govacs.org The reduction of Fe(III) minerals during flooding can lead to increased dissolved Fe(II) and the potential formation of siderite or green rust. acs.orgnih.gov When conditions become oxic again, these reduced iron phases are oxidized. The oxidation of carbonate green rust, for example, can lead to the formation of various ferric oxyhydroxides, such as goethite and hematite (B75146). geologyscience.ru

The presence of other ions, particularly carbonate, can influence the transformation of other iron minerals. High concentrations of carbonate can slow the transformation of ferrihydrite (a poorly crystalline iron oxyhydroxide) and promote the formation of hematite over goethite in alkaline conditions. rsc.org This suggests that rising atmospheric CO₂, which increases carbonate concentrations in water, could control the types of iron oxides that form in certain environments, with significant implications for the broader biogeochemical cycles of iron and carbon. rsc.org

Formation and Stability in Anaerobic and Anoxic Conditions

Iron(II) carbonate, known mineralogically as siderite, is a compound that characteristically forms in environments where oxygen is scarce or absent. researchgate.netoup.com Its genesis is a common feature in geological and environmental systems such as marine sediments during diagenesis and under conditions of anaerobic corrosion. ifremer.frresearchgate.net The formation of crystalline siderite is not always a direct precipitation event. Research has shown that it can proceed through an intermediate, short-range ordered or amorphous this compound precursor phase. researchgate.net This precursor material is thought to be a condensate of Fe-carbonate polynuclear complexes which lacks long-range structural order. researchgate.net

The stability of this compound is intrinsically linked to these low-oxygen conditions. It remains stable in anoxic settings with a pH ranging from near-neutral to moderately alkaline, typically between 6 and 11. oup.comcambridge.org Within these environments, dissolved ferrous iron (Fe(II)) can precipitate to form minerals like siderite, vivianite, or various iron sulfides. oup.com The presence of dissolved carbonate is a critical prerequisite for the formation of siderite. cambridge.org

Studies on anaerobic corrosion have identified the formation of several ferrous this compound species, including siderite (FeCO₃), chukanovite (Fe₂(OH)₂CO₃), and Fe₆(OH)₁₂CO₃. researchgate.net In these systems, chukanovite can act as a metastable intermediate, which, over time, transforms into the more thermodynamically stable siderite. researchgate.net The transformation rate of the amorphous precursor to crystalline siderite is influenced by environmental factors such as pH and can occur relatively rapidly, within a matter of hours. researchgate.net

Parameter Condition/Observation Reference(s)
Formation Environment Anoxic (oxygen-scarce) researchgate.netoup.com
Typical Locations Marine sediments, anaerobic corrosion sites ifremer.frresearchgate.net
Formation Pathway Can involve an amorphous this compound precursor researchgate.net
pH Stability Range 6 to 11 oup.comcambridge.org
Key Precursor Dissolved carbonate (CO₃²⁻) cambridge.org
Associated Minerals Chukanovite (Fe₂(OH)₂CO₃) as a metastable intermediate researchgate.net

Oxidation and Transformation to Iron Oxides/Oxyhydroxides

Upon exposure to oxygen, this compound becomes unstable and undergoes oxidation, transforming into a variety of iron(III) oxides and oxyhydroxides. mdpi.comrsc.org This process is a key pathway in the natural iron cycle. The specific end products of this transformation depend heavily on the oxidizing conditions.

In a fully oxidizing atmosphere, siderite (FeCO₃) typically transforms into hematite (α-Fe₂O₃) via the reaction: 4FeCO₃ + O₂ → 2Fe₂O₃ + 4CO₂. mdpi.com However, under weakly oxidizing conditions, magnetite (Fe₃O₄) may be the primary product formed. mdpi.com

The mechanism of oxidation at a molecular level, particularly at circumneutral pH, is thought to commence with the oxidation of Fe(II)-hydroxyl groups on the siderite surface. rsc.org This leads to the direct precipitation of a poorly crystalline iron oxyhydroxide known as ferrihydrite. rsc.org This initial product is often not the final stable phase. The ferrihydrite can subsequently undergo transformation, a process often catalyzed by the presence of aqueous Fe(II), into more thermodynamically stable and crystalline minerals such as lepidocrocite (γ-FeOOH) and goethite (α-FeOOH). rsc.org

The presence of other chemical species in the environment, such as natural organic matter, can significantly influence these transformation pathways. rsc.orgspringernature.com For instance, low molecular weight organic acids and humic acids have been shown to stabilize siderite against rapid oxidation. rsc.orgspringernature.com They can also alter the composition of the final oxidation products, in some cases inhibiting the formation of goethite while favoring the persistence of ferrihydrite and lepidocrocite. rsc.org The transformation can also involve other intermediate phases; for example, magnetite formed from siderite can further oxidize to maghemite (γ-Fe₂O₃) and ultimately hematite. mdpi.com

Initial Compound Oxidizing Condition Primary Transformation Product(s) Reference(s)
Siderite (FeCO₃)Oxidizing atmosphere (O₂ rich)Hematite (α-Fe₂O₃) researchgate.netmdpi.com
Siderite (FeCO₃)Weakly oxidizing atmosphereMagnetite (Fe₃O₄) mdpi.com
Siderite (FeCO₃)Circumneutral pH, aqueousFerrihydrite, Lepidocrocite, Goethite rsc.org
Magnetite (from Siderite)Oxidizing atmosphereMaghemite (γ-Fe₂O₃), Hematite (α-Fe₂O₃) mdpi.com

Diffusion Mechanisms within Carbonate Structures

When the oxidation of an iron source is not instantaneous, such as in the case of metallic iron in contact with a carbonate stone in a low-oxygen environment, ferrous ions (Fe²⁺) can migrate. researchgate.netmdpi.com These ions are capable of diffusing from their source into the porous matrix of the surrounding carbonate material, such as marble or limestone. researchgate.netmdpi.com This internal migration occurs through the inherent porosity of the material, primarily along cleavage planes and within the intergranular pore spaces of the carbonate mineral structure. mdpi.com

As these ferrous ions diffuse inward, they form a variety of intermediate iron compounds within the stone's structure. researchgate.netmdpi.com This process ultimately leads to the in-situ formation of rust stains, which are complex assemblages of various iron oxides and oxyhydroxides. researchgate.net Detailed analyses of such stains have identified a suite of iron mineral phases, including ferrihydrite, goethite, maghemite, nanomagnetite, and hematite, distributed within the carbonate matrix. researchgate.netmdpi.com

The depth of this iron penetration can be substantial, with studies documenting the presence of iron compounds several millimeters beneath the surface. researchgate.net Typically, the concentration of the diffused iron is highest near the source and decreases with increasing depth into the carbonate structure. mdpi.com This diffusion and subsequent precipitation can lead to physical changes in the host material, including the filling of natural voids and the chemical substitution of the original calcite with these newly formed iron-rich phases. researchgate.netmdpi.com

Contaminant Mobility and Remediation via this compound Formation

Immobilization of Heavy Metals and Other Pollutants

The chemical properties of this compound make it a significant player in controlling the mobility of environmental contaminants. Siderite possesses a high specific surface area, which provides ample sites for the adsorption of dissolved pollutants. rsc.org This characteristic has been leveraged in water treatment applications for the removal of a range of contaminants, including heavy metals like lead and mercury, as well as other pollutants such as arsenic, fluoride, and uranium. rsc.org

The primary mechanism for immobilization often involves chemical precipitation. mdpi.com The formation of this compound can influence local pH, creating alkaline conditions that promote the precipitation of heavy metals as insoluble hydroxide or carbonate compounds. mdpi.com In the context of soil remediation, amendments that encourage the formation of this compound can effectively reduce the mobility of toxic metals. frontiersin.orgrsc.org This process involves transforming metals from more mobile and bioavailable forms (e.g., exchangeable or loosely carbonate-bound fractions) into more stable, immobile states. frontiersin.orgrsc.org For example, studies have shown that this process can shift cadmium from the carbonate-associated fraction to being strongly bound with iron and manganese oxides, while lead can be converted into a highly stable residual form, effectively locking it within the soil matrix. frontiersin.org The overarching mechanisms include surface complexation on the this compound surface, co-precipitation with forming iron minerals, and direct precipitation of metal-specific compounds. frontiersin.org

Contaminant Immobilization Mechanism(s) Outcome Reference(s)
Lead (Pb)Precipitation, Transformation to residual stateReduced mobility and bioavailability rsc.orgfrontiersin.org
Cadmium (Cd)Transformation to Fe-Mn oxide bound fractionReduced mobility and bioavailability mdpi.comfrontiersin.org
Arsenic (As)Sorption, Co-precipitation with iron oxidesRemoval from aqueous phase rsc.org
Uranium (U)SorptionRemoval from aqueous phase rsc.org
Mercury (Hg)SorptionRemoval from aqueous phase rsc.org

Role in Permeable Reactive Barrier Systems

Permeable reactive barriers (PRBs) are a widely used in-situ technology for the remediation of contaminated groundwater. e3s-conferences.orgenviro.wiki These barriers are constructed by creating a subsurface zone filled with a reactive material that intercepts and treats the groundwater as it flows through. Zero-valent iron (ZVI) is one of the most common reactive media employed in PRBs due to its effectiveness in treating a broad spectrum of contaminants. researchgate.netmdpi.com

In the anoxic conditions typical of a ZVI PRB, the corrosion of the iron creates a reducing environment and can lead to an increase in pH and alkalinity. These conditions are highly conducive to the precipitation of secondary minerals, with this compound being a common precipitate alongside calcium carbonate and various iron oxides and hydroxides. researchgate.nethepure.com

Applications and Material Science Perspectives of Iron Carbonate

Corrosion Science and Engineering

Iron carbonate (FeCO₃), a corrosion product formed in carbon dioxide (CO₂) environments, plays a critical role in the integrity and lifespan of steel infrastructure, particularly in the oil and gas industry. The formation of an this compound scale layer on steel surfaces can act as a protective barrier, mitigating further corrosion. However, the efficacy of this protection is highly dependent on the formation process, the surrounding environmental conditions, and the presence of erosive forces.

The formation of this compound scale on steel surfaces in a CO₂-rich aqueous environment is a complex process initiated by the corrosion of the steel. The initial stage involves the active dissolution of iron, leading to an increase in the concentration of ferrous ions (Fe²⁺) at the steel-water interface. Concurrently, dissolved CO₂ forms carbonic acid (H₂CO₃), which dissociates to produce carbonate ions (CO₃²⁻). When the concentrations of Fe²⁺ and CO₃²⁻ exceed the solubility product of this compound, precipitation occurs, leading to the nucleation and growth of an FeCO₃ scale layer on the steel surface.

The evolution of this scale layer is a dynamic process. Initially, the corrosion rate may be high as the steel surface is actively corroding. As the this compound crystals nucleate and grow, they begin to cover the steel surface, which can lead to a decrease in the general corrosion rate by blocking the active surface area. Over time, these individual crystals can coalesce to form a more continuous and potentially protective film. The development of this layer is often monitored through electrochemical techniques, which can show a progressive decrease in the corrosion rate as the film becomes more established whiterose.ac.uk. However, the formation of the scale does not completely halt the corrosion process, and voids can be induced under the precipitated film due to ongoing corrosion, which in turn increases the porosity of the layer elsevierpure.comuq.edu.au.

The protective nature of an this compound film is intrinsically linked to its ability to act as a physical barrier between the steel substrate and the corrosive environment. This barrier function impedes the transport of corrosive species to the metal surface and the diffusion of iron ions away from it. A dense and adherent this compound layer can significantly reduce the corrosion rate.

The mechanism of CO₂ corrosion involves electrochemical reactions at the steel surface elsevierpure.com. In acidic solutions with a pH greater than 4, the direct reduction of carbonic acid is a significant cathodic reaction that contributes to a higher corrosion rate than would be observed in a strong acid at the same pH elsevierpure.com. The formation of a protective this compound film is favored when the rate of precipitation of the film is greater than the rate at which the underlying corrosion process undermines it wikipedia.org.

The concept of "scaling tendency" is used to predict the likelihood of forming a protective film. When the scaling tendency is high, a dense and protective film is more likely to form. Conversely, a low scaling tendency can result in a porous and unprotective layer, even if it is thick wikipedia.org. The protectiveness of the film is not strongly correlated with its thickness but rather with its density and coverage of the steel surface. Corrosion rates have been observed to decrease rapidly as the film density increases ampp.org.

The following table summarizes the key electrochemical and chemical reactions involved in CO₂ corrosion and this compound film formation:

Reaction TypeChemical EquationDescription
Anodic ReactionFe → Fe²⁺ + 2e⁻Dissolution of iron from the steel surface.
Cathodic Reaction2H₂CO₃ + 2e⁻ → H₂ + 2HCO₃⁻Direct reduction of carbonic acid.
Cathodic Reaction2H⁺ + 2e⁻ → H₂Reduction of hydrogen ions.
PrecipitationFe²⁺ + CO₃²⁻ → FeCO₃(s)Formation of solid this compound.

This table outlines the fundamental reactions governing the CO₂ corrosion process and the subsequent formation of a protective this compound scale.

The morphology, porosity, and ultimately the protective properties of the this compound scale are highly sensitive to various environmental parameters. Key factors include temperature, pH, CO₂ partial pressure, and the concentration of ferrous ions (Fe²⁺) elsevierpure.comuq.edu.auampp.org.

Temperature: Temperature has a dual effect on CO₂ corrosion. While higher temperatures generally increase the rates of electrochemical reactions, they also promote the precipitation of this compound, which can lead to the formation of a more protective scale, especially at temperatures above 60°C researchgate.netresearchgate.netwhiterose.ac.uk. The solubility of this compound decreases with increasing temperature, which facilitates its precipitation researchgate.net.

pH: The pH of the bulk solution is a critical factor. Higher pH values favor the formation of protective this compound films by increasing the concentration of carbonate ions and thus the supersaturation of the solution with respect to FeCO₃ ampp.org. Favorable conditions for protective film formation are often found at a pH above a certain critical value, which itself is dependent on other parameters like temperature and Fe²⁺ concentration ampp.org.

CO₂ Partial Pressure: A higher partial pressure of CO₂ increases the concentration of dissolved CO₂ and subsequently the concentration of carbonic acid. This can lead to a higher corrosion rate. However, it also increases the availability of carbonate ions, which can enhance the precipitation rate of this compound ampp.org. The interplay between these opposing effects determines the net impact on corrosion.

Ferrous Ion Concentration: The concentration of dissolved Fe²⁺ in the bulk solution directly influences the supersaturation level. A higher concentration of Fe²⁺ promotes the precipitation of this compound and the formation of a protective scale ampp.org.

The following interactive table illustrates the influence of these parameters on the formation of protective this compound films:

ParameterEffect on Corrosion Rate (without film)Effect on FeCO₃ Precipitation RateOverall Effect on Protective Film Formation
Temperature IncreasesIncreasesFavorable at higher temperatures (>60°C)
pH DecreasesIncreasesFavorable at higher pH
CO₂ Partial Pressure IncreasesIncreasesComplex, can be favorable under certain conditions
Fe²⁺ Concentration -IncreasesFavorable at higher concentrations

This table summarizes the general trends of key environmental parameters on CO₂ corrosion and the formation of protective this compound scales.

In many industrial applications, steel pipelines transport fluids containing solid particles, such as sand or calcium carbonate. The impingement of these particles can lead to the mechanical removal of the protective this compound scale, a phenomenon known as erosion-corrosion. The combined effect of erosion and corrosion can result in significantly higher rates of metal loss than either process acting alone researchgate.net.

The removal of the protective layer exposes the bare steel surface to the corrosive environment, leading to accelerated corrosion. Research has shown that entrained solid particles can erode protective this compound scales, leading to high corrosion rates researchgate.net. Studies comparing the erosivity of different particles have found that sand can be more damaging than calcium carbonate particles under certain conditions researchgate.net.

The interaction between erosion and corrosion is often synergistic. Erosion can enhance corrosion by removing the protective film and creating a more reactive surface. Conversely, corrosion can potentially enhance erosion by roughening the surface or altering the mechanical properties of the scale, although some studies have found no significant effect of corrosion on the erosion process itself ampp.org. The term "synergism" in this context refers to the observation that the total metal loss from erosion-corrosion is greater than the sum of the individual contributions of erosion and corrosion measured separately ampp.org.

Sustainable Materials Processing

This compound, in the form of siderite ore, represents a significant source of iron. Traditional iron production methods, such as blast furnaces, are associated with high carbon dioxide emissions. The direct reduction of this compound ores offers a more sustainable pathway for iron production.

Direct reduction is a process that converts iron ores into metallic iron at temperatures below the melting point of iron, using a reducing gas wikipedia.org. This process is more energy-efficient and produces fewer greenhouse gas emissions compared to traditional blast furnace methods wikipedia.org. When applied to this compound (siderite) ores, direct reduction offers a promising route for sustainable iron production elsevierpure.com.

The direct reduction of siderite can proceed through different reaction pathways. One pathway involves the thermal decomposition (calcination) of this compound to form an iron oxide (wüstite, FeO), which is then subsequently reduced to elemental iron by a reducing agent such as hydrogen or carbon monoxide elsevierpure.comnih.gov. Another potential pathway is the direct reduction of this compound to elemental iron without the intermediate formation of a separate iron oxide phase elsevierpure.com.

Research into the kinetics of direct reduction of mineral this compound with hydrogen has shown that the process can involve simultaneous reaction steps elsevierpure.com. During the initial heating phase, the calcination of this compound to wüstite is the dominant reaction. As the reaction progresses and the porosity of the ore increases due to the release of CO₂, the direct reduction of this compound and the reduction of wüstite to elemental iron become more significant elsevierpure.com.

The use of hydrogen as a reducing agent is particularly attractive for reducing CO₂ emissions, as the primary byproduct is water wikipedia.org. The direct hydrogen reduction of siderite ore has the potential to significantly reduce CO₂ emissions compared to the conventional blast furnace route elsevierpure.com.

The following table outlines the key reactions in the direct reduction of this compound:

Reaction PathwayChemical EquationDescription
Calcination FeCO₃ → FeO + CO₂Thermal decomposition of this compound to wüstite.
Wüstite Reduction FeO + H₂ → Fe + H₂OReduction of wüstite to elemental iron with hydrogen.
Direct Reduction FeCO₃ + H₂ → Fe + CO₂ + H₂ODirect reduction of this compound to elemental iron with hydrogen.

This table presents the main chemical reactions involved in the direct reduction of this compound ores for the production of metallic iron.

The efficiency of the direct reduction process is influenced by factors such as temperature, the composition of the reducing gas, and the physical properties of the ore. Achieving a high degree of metallization is a key objective in optimizing these processes for industrial application.

Reduction in Carbon Emissions in Metallurgical Processes

The iron and steel industry is a significant contributor to global carbon dioxide (CO2) emissions, largely due to its reliance on carbon-based fuels and reductants in processes like the blast furnace. usea.org Consequently, there is substantial research into breakthrough technologies to mitigate these emissions, including carbon capture, utilization, and storage (CCUS) and the use of alternative reducing agents like hydrogen. worldsteel.orgresearchgate.net One promising avenue for CO2 capture involves a chemical process known as iron carbonation.

This method leverages the reaction of metallic iron (Fe) with water (H₂O) and carbon dioxide, even in the absence of oxygen, to form iron(II) carbonate (FeCO₃) and hydrogen gas (H₂). digitellinc.com The chemical equation for this thermodynamically favored reaction is:

Fe(0) + CO₂ + H₂O → FeCO₃ + H₂ digitellinc.com

This process effectively captures and converts gaseous CO₂ into a stable, solid carbonate mineral, representing a form of carbon sequestration. digitellinc.com Research has demonstrated that iron-rich byproducts from other industries, such as slag from nickel processing, can be used to capture carbon dioxide through a similar direct gas-solid carbonation process, where silicates react with CO₂ and water vapor to form siderite (a mineral form of this compound). gjesm.net

The application of this iron carbonation process extends beyond simple sequestration. The resulting this compound mineral matrix can serve as an effective binder in the manufacturing of building products, offering a potential carbon-negative alternative to traditional materials. digitellinc.com Furthermore, the hydrogen produced as a byproduct is a clean energy carrier that can be used to react with excess CO₂ to create other valuable chemicals like formic acid, formaldehyde, and methanol. digitellinc.com The scalability of this process for industrial-level CO₂ reduction hinges on securing a large, reliable, and cost-effective source of metallic iron powder. digitellinc.com

Mineral carbonation, in a broader sense, is a recognized strategy for reducing greenhouse gas emissions by utilizing industrial residues like metallurgical slags, which contain reactive minerals that can be converted into stable carbonates. researchgate.netresearchgate.net Studies on legacy iron and steel slag deposits have confirmed that natural carbonation occurs, sequestering atmospheric CO₂, although the process is slow without active intervention. nih.govacs.orgacs.orgnih.gov

Preservation of Cultural Heritage Materials

Iron elements are frequently found in historical structures, serving both functional and decorative purposes as cramps, dowels, railings, and structural supports. wordpress.comupc.edu However, the corrosion of this iron poses a significant threat to the preservation of cultural heritage, particularly to masonry and stone components. iibec.orgresearchgate.net When iron corrodes, it forms rust, which occupies a greater volume than the original metal. This expansion exerts considerable stress on the surrounding materials, leading to cracking, spalling, and displacement of stone blocks. wordpress.comupc.edu Furthermore, rainwater runoff over rusting iron can deposit dark, unsightly stains on the surfaces of carbonate stones like marble and limestone, which are notoriously difficult to remove. wordpress.commdpi.com

Analysis of Iron-Based Stains on Carbonate Stones

The unsightly stains found on carbonate stones in cultural heritage sites are a result of the close contact between the stone and corroding metallic iron elements. mdpi.comnih.gov These rust stains are complex mixtures of various oxidized iron compounds. nih.gov The specific composition of these stains can vary along their extension and depth, necessitating detailed analysis for effective conservation and cleaning strategies. nih.gov

Integrated analytical techniques are employed to characterize these stains. A study involving both archeological marbles and artificially stained Carrara marble and Travertine samples utilized a combination of methods to gain a comprehensive understanding of the stains' composition. nih.govnih.gov

Table 1: Analytical Techniques for Iron-Based Stain Characterization

Analytical TechniqueInformation ProvidedReference
Optical Microscopy (OM)Provides preliminary information on the infiltration of iron phases into the carbonate matrix. researchgate.net
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)Gives information on the diffusion mechanisms and damage to the stone's pore network. nih.gov
Mössbauer and X-ray Photoelectron Spectroscopy (XPS)Provides detailed information on the evolution of iron speciation and identifies specific iron-containing phases. nih.govnih.gov

Research has identified several iron-containing phases within these rust stains. The primary components are often nanocrystalline ferrihydrite and various iron oxyhydroxides and oxides. nih.gov

Table 2: Common Iron Phases Identified in Rust Stains on Carbonate Stones

Iron PhaseChemical FormulaReference
FerrihydriteFe³⁺₁₀O₁₄(OH)₂ (approx.) nih.gov
Goethiteα-FeOOH nih.govnih.gov
Lepidocrociteγ-FeOOH nih.gov
Hematite (B75146)α-Fe₂O₃ nih.govnih.gov
Maghemiteγ-Fe₂O₃ nih.gov
NanomagnetiteFe₃O₄ nih.gov

Understanding Rust Formation and Diffusion in Historic Materials

The formation of rust on and within historic carbonate stones is a dynamic process that begins with the corrosion of metallic iron. nih.gov This corrosion process is an electrochemical reaction that occurs when the metal is exposed to moisture and air. wordpress.com

The mechanism involves the initial oxidation of metallic iron. In environments with low oxygen levels, ferrous ions (Fe²⁺) can diffuse from the corroding metal into the porous structure of the carbonate stone. nih.govresearchgate.net This diffusion is a critical step, as these mobile ions can travel within the stone's matrix and form a variety of intermediate compounds before further oxidation. nih.gov

Once inside the carbonate matrix, these ferrous ions can be oxidized to ferric ions (Fe³⁺), leading to the precipitation of the various iron oxides and oxyhydroxides that constitute the visible rust stain. nih.gov The specific phases that form, such as goethite or hematite, depend on environmental conditions like humidity, pH, and the presence of pollutants. mdpi.comnih.gov The formation mechanisms of these phases within the stone matrix are complex and of critical relevance to conservation efforts, as the transformation from metallic iron to rust involves a significant increase in volume, which can physically damage the stone. nih.gov

The diffusion of iron corrosion products can fill the voids and infiltrate the grain boundaries of the stone, as observed in studies on Carrara marble and Travertine. researchgate.net This internal infiltration not only creates the stain but also compromises the structural integrity of the historic material from within. researchgate.net

Computational and Modeling Approaches to Iron Carbonate Systems

Thermodynamic Modeling of Phase Equilibria

Thermodynamic modeling provides the fundamental framework for determining the stability of phases and predicting phase equilibria in iron carbonate systems unileoben.ac.at. Methods like CALPHAD (Calculation of Phase Diagrams) are utilized to model the Gibbs energies of different phases, which helps in understanding and predicting the thermodynamic behavior of materials unileoben.ac.at. For a system at constant composition under isobaric and isothermal conditions, the Gibbs energy reaches a minimum at equilibrium unileoben.ac.at. These models are essential for predicting the conditions under which this compound will form or dissolve.

Geochemical speciation models are indispensable for simulating the complex reactions in aqueous environments where this compound is relevant. PHREEQC is a widely used computer program designed for a broad range of aqueous geochemical calculations nih.govmdpi.com. It can simulate equilibrium reactions between water and minerals, gases, solid solutions, and surface complexes nih.gov.

The model is used to calculate speciation and saturation indices, which indicate the tendency of a mineral like this compound to precipitate or dissolve usgs.gov. For instance, PHREEQC can be used to model the mixing of different water compositions to determine the resulting speciation and saturation state with respect to various minerals utexas.edu. The software uses keywords and associated data blocks to define the problem, including the composition of solutions and the phases to be considered for equilibrium nih.govutexas.edu. Databases within PHREEQC, such as wateq4f.dat, contain the necessary thermodynamic properties for minerals that commonly precipitate from solutions containing iron mdpi.com. This allows for detailed simulations of processes like the neutralization of acid mine drainage, where the precipitation of iron and aluminum phases is a key process mdpi.com.

Kinetic Modeling of Formation and Dissolution Processes

While thermodynamics predicts the possibility of a reaction, kinetics describes the rate at which it occurs. Kinetic modeling of this compound is crucial for understanding the dynamics of its formation (precipitation) and dissolution, particularly in contexts like corrosion and geological formations.

The thermal decomposition of this compound is a solid-state reaction that can be analyzed using various kinetic models. Studies employing thermogravimetric techniques have investigated this process, revealing that it often proceeds in a single step to form iron oxide researchgate.netekb.eg. The kinetics of such solid-state reactions are influenced by experimental factors like heating rate, particle size, and sample mass ekb.eg.

To determine the mechanism that best describes the reaction, isothermal and non-isothermal data are fitted to different solid-state reaction models mdpi.com. These models are mathematical expressions, often denoted as g(α), that correspond to specific reaction mechanisms such as diffusion, phase boundary movement, or nucleation and growth researchgate.netekb.eg. For the thermal decomposition of this compound, analyses have often shown that diffusion models provide the best description of the reaction kinetics researchgate.netekb.eg.

Table 1: Common Solid-State Reaction Models Used in Kinetic Analysis (Data sourced from multiple kinetic studies) ekb.egmdpi.com

Model TypeModel NameIntegral Form g(α)
Diffusion Models 1D diffusionα²
2D diffusion(1-α)ln(1-α) + α
3D diffusion (Jander)[1-(1-α)¹/³]²
Phase Boundary Models Contracting area[1-(1-α)¹/²]
Contracting volume[1-(1-α)¹/³]
Nucleation Models Avrami-Erofeev (n=2)[-ln(1-α)]¹/²
Avrami-Erofeev (n=3)[-ln(1-α)]¹/³
Order-Based Models First order (F1)-ln(1-α)

The precipitation of this compound from aqueous solutions, particularly on steel surfaces in CO₂ corrosion environments, is a process of significant industrial importance. The formation of a protective this compound layer is directly related to conditions at the steel surface, which can differ significantly from the bulk solution ampp.orgresearchgate.net. The growth of this film occurs by precipitation once the local supersaturation of this compound is exceeded uq.edu.au.

Numerous models have been developed to predict the precipitation rate. Early models often relied on measuring the change in dissolved ferrous ion concentration, but these were found to overestimate the reaction rates by one to two orders of magnitude ampp.orgresearchgate.net. More accurate methods, such as the direct corrosion layer weight-change or mass-gain measurement, have been developed to determine the kinetics more reliably ampp.orgwhiterose.ac.uk.

One of the most accurate models developed is the corrosion layer accumulation rate (CLAR) model by Sun and Nesic whiterose.ac.uk. This semi-empirical model expresses the kinetics of FeCO₃ formation as a function of supersaturation and temperature whiterose.ac.uk. Research has shown a strong agreement between experimental CLARs and the Sun and Nesic model, especially at high supersaturation levels whiterose.ac.ukresearchgate.net. The kinetics of precipitation are highly dependent on environmental parameters such as temperature, pH, CO₂ partial pressure, and Fe²⁺ ion concentration uq.edu.au. As temperature increases, the accumulation rate of the this compound layer also increases ampp.org.

Table 2: Experimental Corrosion Layer Accumulation Rate (CLAR) of this compound at 80°C and Varying Supersaturation (Data conceptualized from findings in stagnant solution experiments) ampp.orgresearchgate.net

Supersaturation (S)Temperature (°C)pHAverage CLAR (mol/m²·h)
~10806.60.02
~50806.60.08
~100806.60.15
~150806.60.22
~250806.60.35

Atomistic and Molecular Scale Simulations

To gain a deeper understanding of this compound systems, researchers employ atomistic and molecular-scale simulations. These methods provide insights into the fundamental properties and reaction mechanisms at the electronic and atomic levels.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly effective for studying solids like this compound zju.edu.cn. DFT calculations can predict various properties, including optimized crystal structures, vibrational spectra (infrared and Raman), and electronic properties mdpi.comresearchgate.net. These calculations have been successfully applied to a range of carbonate minerals to determine the wavenumbers and intensities of their normal oscillations mdpi.comresearchgate.net.

In the context of reactivity, DFT is used to explore reaction mechanisms, calculate activation energy barriers, and understand the interaction of molecules with surfaces zju.edu.cnresearchgate.netrsc.org. For instance, DFT can be used to model the adsorption of species onto an this compound surface, revealing the nature of the chemical bonds formed and the resulting changes in electronic structure zju.edu.cn. The theory can also elucidate the role of this compound as a catalyst or intermediate in chemical reactions by mapping out the potential energy surface for a given transformation rsc.org. By calculating the free energy of protonation or the energy of molecular orbitals, DFT provides insights that support and explain empirical observations of chemical reactivity nih.gov.

Molecular Dynamics Simulations of Fe-Carbonate Complexes and Surfaces

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of this compound systems at the atomic level. This technique allows researchers to model the dynamic evolution of atoms and molecules, providing insights into processes that are difficult to observe experimentally, such as the initial stages of nucleation, ion solvation, and surface interactions. osti.govresearchgate.net By simulating the trajectories of particles over time, MD can reveal the fundamental mechanisms governing the formation, stability, and reactivity of Fe-carbonate complexes in solution and at interfaces. osti.govresearchgate.net

A critical component for accurate MD simulations of reactive systems is the force field, which defines the potential energy of the system as a function of its atomic coordinates. For this compound, where bond formation and breaking are key processes (e.g., during precipitation or dissolution), reactive force fields are essential. The ReaxFF reactive force field, for instance, is designed to handle chemical reactions by dynamically calculating bond orders, allowing it to simulate complex chemical transformations. researchgate.net The development of a ReaxFF force field for a specific system, such as Fe/C/O, involves parameterization against a substantial set of data from first-principles quantum mechanics (QM) calculations. aip.orgqpeng.org This training dataset typically includes properties like heats of formation, bond dissociation energies, and angle distortion energies to ensure the force field can accurately reproduce the chemical interactions. qpeng.orgrsc.org

MD simulations using such validated force fields can elucidate several aspects of Fe-carbonate systems:

Solvation and Ion Pairing: Simulations can model the interaction of ferrous ions (Fe²⁺) and carbonate ions (CO₃²⁻) with water molecules. osti.gov By analyzing radial distribution functions (RDF), which describe the probability of finding an atom at a certain distance from another, researchers can determine the structure of the solvation shells around these ions. ump.edu.myanalis.com.my This is crucial for understanding how ions interact and come together to form initial clusters.

Nucleation and Growth: Classical MD simulations can be run for longer timescales (nanoseconds to microseconds), enabling the observation of ion aggregation, prenucleation cluster formation, and the initial stages of crystal growth. osti.gov While specific, detailed MD studies on this compound nucleation are not abundant in the literature, the methodology has been successfully applied to other metal carbonates like calcium carbonate and magnesium carbonate, providing a framework for understanding these processes. rsc.org

Surface Dynamics: Simulations can model the interface between an this compound surface (siderite) and an aqueous solution. This allows for the investigation of surface hydration, adsorption of ions, and the mechanisms of crystal growth or dissolution at the molecular level. These models are vital for understanding how protective this compound layers form on steel surfaces in corrosive environments. qpeng.org

Table 1: Key Parameters in Molecular Dynamics Simulations of Metal Carbonate Systems

ParameterDescriptionTypical Application/Significance
Force FieldA set of parameters and equations used to calculate the potential energy of a system of atoms. Reactive force fields like ReaxFF are used for systems involving chemical reactions. researchgate.netDetermines the accuracy of the simulation. Must be specifically parameterized for the elements involved (e.g., Fe, C, O, H). qpeng.org
Time StepThe small interval of time (typically femtoseconds, 10⁻¹⁵ s) between successive calculations of forces and positions.A shorter time step increases accuracy but also computational cost. A typical value is around 0.25 fs for reactive simulations. qpeng.org
EnsembleThe statistical ensemble that the simulation samples (e.g., NVT for constant number of particles, volume, and temperature; NPT for constant pressure).Chosen to mimic specific experimental conditions (e.g., NPT for constant pressure environments). analis.com.my
TemperatureThe temperature of the simulated system, controlled by a thermostat algorithm (e.g., Berendsen thermostat). qpeng.orgCrucial for studying temperature-dependent processes like precipitation kinetics and mineral stability. osti.gov
System SizeThe number of atoms included in the simulation box.Must be large enough to avoid finite-size artifacts and to capture collective phenomena like nucleation. Often involves thousands to tens of thousands of atoms. osti.gov
Analysis MethodTechniques used to extract data from simulation trajectories, such as Radial Distribution Function (RDF) or Mean Squared Displacement (MSD).RDF reveals the atomic structure and coordination, while MSD is used to calculate diffusion coefficients. ump.edu.myanalis.com.my

Predictive Models for Industrial and Environmental Applications

Predictive models for CO₂ corrosion are crucial in the oil and gas industry to manage the integrity of carbon steel pipelines and equipment. The formation of an this compound (FeCO₃) layer is a central factor in these models, as it can act as a protective barrier that significantly reduces the corrosion rate. researchgate.net These models vary in their approach, from empirical correlations to complex mechanistic descriptions of the underlying electrochemical and chemical processes.

Mechanistic Models: These models attempt to simulate the corrosion process from first principles. They incorporate the key steps involved, including:

Electrochemical Reactions: The anodic dissolution of iron and the cathodic reduction of species like H⁺ and H₂CO₃.

Mass Transport: The diffusion of reactants (e.g., CO₂, H₂CO₃) to the steel surface and the diffusion of products (e.g., Fe²⁺) away from the surface.

Chemical Reactions: The precipitation kinetics of this compound, which is highly dependent on factors like temperature, pH, and the supersaturation of Fe²⁺ and CO₃²⁻ ions at the metal surface. researchgate.net

Film Growth and Removal: A key aspect of advanced models is the competition between the growth of the FeCO₃ scale through precipitation and its removal by mechanical forces, such as erosion from sand particles or high fluid velocities. researchgate.net

These models can predict how the corrosion rate changes over time as the protective film develops. For instance, they can forecast an initial high corrosion rate on a bare steel surface, which then decreases as a dense, protective FeCO₃ layer forms. researchgate.net The protectiveness of this layer is highly sensitive to temperature; solubility of FeCO₃ is high at lower temperatures (below 60°C), preventing the formation of protective films, while above this temperature, the film's protectiveness generally increases.

Semi-Empirical Models: These models combine theoretical principles with empirical data from laboratory experiments and field observations. A well-known example is the de Waard-Milliams model and its subsequent revisions. These models typically use equations that correlate the corrosion rate to key parameters such as CO₂ partial pressure, temperature, pH, and wall shear stress. They often include scaling factors or functions to account for the formation of protective this compound films, which modify the base corrosion rate calculated for a bare surface. While less complex than fully mechanistic models, they are widely used for practical engineering applications due to their computational efficiency.

Table 2: Comparison of CO₂ Corrosion Rate Prediction Models Incorporating this compound Effects

Model TypePrincipleKey InputsTreatment of this compound (FeCO₃)Primary Application
Mechanistic ModelsBased on fundamental electrochemical, mass transport, and chemical reaction kinetics. researchgate.netTemperature, pH, CO₂ partial pressure, fluid velocity, water chemistry (Fe²⁺ concentration), sand concentration.Explicitly models the kinetics of FeCO₃ precipitation, film growth, and porosity. researchgate.net Can simulate the competition between film growth and removal.Detailed corrosion analysis, understanding corrosion mechanisms, research and development.
Semi-Empirical Models (e.g., de Waard-Milliams)Combines theoretical equations with empirical correlations derived from experimental data.Temperature, CO₂ fugacity/partial pressure, pH, wall shear stress.Applies a "scaling factor" or correction function to the base corrosion rate to account for the protective effect of the FeCO₃ film.Pipeline integrity management, material selection, operational guidance in the oil and gas industry.
Machine Learning ModelsUses algorithms (e.g., Random Forest, Neural Networks) trained on large datasets of experimental and field corrosion data.A wide range of operational and environmental parameters from the dataset.The effect of FeCO₃ formation is learned implicitly from the training data patterns rather than being explicitly modeled.Predicting corrosion rates and severity where large datasets are available, identifying complex interactions between variables.

Geochemical transport models, also known as reactive transport models, are computational tools used to simulate the movement of dissolved chemical species in subsurface environments, such as groundwater aquifers, and the chemical reactions that occur between the fluid and the surrounding rock. wikipedia.orgjmaterenvironsci.com These models are essential for predicting the long-term fate of minerals like this compound (siderite) in various geological settings, including CO₂ sequestration sites and contaminated land. geoscienceworld.org

The core of a reactive transport model consists of two coupled components:

Transport Equations: These describe the physical movement of solutes through a porous medium. The primary transport mechanisms are advection (movement with the bulk fluid flow), molecular diffusion (movement due to concentration gradients), and dispersion (mixing due to flow path variations). jmaterenvironsci.comgeoscienceworld.org

Geochemical Reaction Equations: This component calculates the chemical interactions within the system. For this compound, this includes dissolution and precipitation reactions, which are often governed by kinetic rate laws. jmaterenvironsci.com The model uses thermodynamic databases to determine the stability of minerals under the local temperature, pressure, and chemical conditions. geology.sk

In the context of this compound, these models can be used to predict:

Mineral Sequestration of CO₂: In carbon capture and storage (CCS) projects, injecting CO₂ into deep saline aquifers can lead to the dissolution of existing minerals, releasing cations like Fe²⁺. Reactive transport models can simulate how these ions react with the dissolved CO₂ to precipitate stable carbonate minerals, such as siderite, thereby permanently trapping the CO₂ in a solid phase. researchgate.net

Groundwater Quality: The dissolution of siderite in aquifers can release iron into the groundwater. geology.sk Geochemical transport models can predict the extent of this dissolution and the subsequent transport of iron plumes, which is important for water resource management.

Porosity and Permeability Evolution: The precipitation of this compound within the pore spaces of a rock can reduce its porosity and permeability, affecting fluid flow. geoscienceworld.orgresearchgate.net Conversely, dissolution can enhance these properties. Reactive transport models can simulate these feedbacks between chemical reactions and physical properties, which is critical for assessing the long-term performance of geological reservoirs. geoscienceworld.orgresearchgate.net

Software packages like PHREEQC and TOUGHREACT are widely used to perform these simulations, combining fluid flow simulators with comprehensive geochemical reaction calculators. geology.sk

Future Research Directions and Challenges

Bridging Scales in Iron Carbonate Research (Molecular to Geological)

A significant hurdle in understanding this compound is bridging the vast gap between molecular-level processes and their geological-scale consequences. acs.org Reactions occurring at the nanoscale, such as dissolution and precipitation, ultimately influence reservoir-scale phenomena over geological timescales. acs.org Current computational methods often struggle to link these disparate scales effectively. acs.org

Future research will need to develop multiscale models that can seamlessly integrate molecular dynamics simulations with pore-scale and reservoir-scale transport models. acs.orgosti.gov This will involve improving the resolution of field-scale geophysical methods and correlating these observations with core sample analyses. acs.org A key challenge lies in determining when simplifying assumptions can be made to manage the computational complexity of bridging these spatial and temporal scales without losing critical information. acs.org Understanding how the unique properties of water in nanoconfined spaces, such as within mineral formations, influence carbonation reactions is also a crucial area for investigation. osti.gov

Understanding Complex Coupled Biogeochemical Reactions

This compound plays a central role in various biogeochemical cycles, acting as both an electron donor and acceptor in oxidation-reduction reactions. ekb.eg Its formation and transformation are often intricately linked with microbial activity and the cycling of other elements. nih.govacs.org For instance, in anoxic environments, the microbial reduction of iron(III) minerals can lead to the formation of iron(II), which can then precipitate as this compound. acs.org

A major challenge is to unravel the complex interplay between microbial processes, geochemical reactions, and the physical environment. acs.orgresearchgate.net Future research should focus on:

Investigating the role of microbial communities: Identifying the specific microorganisms involved in this compound precipitation and dissolution and understanding their metabolic pathways. researchgate.netamericanelements.com

Elucidating reaction mechanisms: Determining how microbial activity influences the kinetics and pathways of this compound formation. nih.gov

Developing coupled models: Creating models that integrate biological and geochemical processes to predict the fate of this compound in natural and engineered systems. nih.gov This is particularly important for understanding contaminant dynamics, as this compound surfaces can sorb various pollutants. acs.org

Development of Novel Synthesis Methods for Controlled Material Properties

The synthesis of this compound with specific and controlled properties is crucial for both fundamental research and industrial applications. acs.org Currently, this compound is often synthesized in-house for laboratory studies, but the properties of the resulting material are highly sensitive to the synthesis pathway. acs.org Variations in parameters such as temperature, pressure, and the choice of iron and carbonate sources can lead to significant differences in the final product. acs.org

Future research will focus on developing novel synthesis methods that allow for precise control over the material's properties, such as particle size, morphology, and crystallinity. acs.orgresearchgate.nettandfonline.com This includes exploring:

New precursor materials and reaction conditions: Investigating a wider range of iron salts and carbonate sources, as well as unconventional solvents and reaction temperatures. acs.orgrsc.org

Template-assisted synthesis: Using organic or inorganic templates to guide the growth of this compound crystals with specific shapes and sizes.

Biomimetic approaches: Mimicking the biological processes that lead to the formation of this compound in nature to produce materials with unique properties.

A key challenge is the development of synthesis routes that are not only effective but also scalable and economically viable. mdpi.com

Advanced In-Situ Characterization Techniques

Understanding the dynamic processes of this compound formation and transformation requires advanced analytical techniques that can probe these reactions in real-time and under relevant environmental conditions. researchgate.netaps.org Traditional ex-situ methods, where the sample is removed from its environment for analysis, often fail to capture the transient and often rapid changes that occur during precipitation and dissolution. researchgate.net

The development and application of advanced in-situ characterization techniques are therefore a critical area for future research. This includes:

Synchrotron-based methods: Techniques like in-situ Synchrotron Radiation-X-ray Diffraction (SR-XRD) allow for real-time tracking of the nucleation and growth of this compound on surfaces. researchgate.netcam.ac.uk

Electrochemical techniques: Methods such as Electrochemical Quartz Crystal Microbalance (EQCM) provide highly accurate in-situ measurements of mass changes, enabling the study of precipitation kinetics. researchgate.net

Spectroscopic techniques: Probing the spin state of iron in carbonate at high pressures and temperatures using techniques like X-ray Free Electron Lasers (XFEL) is crucial for understanding its behavior in deep Earth environments. aps.org

A significant challenge is the complexity of conducting experiments at elevated pressures and temperatures, which often requires specialized and robust equipment. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying iron distribution in carbonate matrices, and how can cross-contamination between fractions be minimized?

  • Methodology : Sequential extraction (e.g., acetic acid for carbonate-bound iron, H₂O₂ for organic-bound iron) combined with ICP-OES or XRF. Contamination is minimized by rigorous rinsing between steps and using ultra-pure reagents. For example, Angino et al. (1964) achieved 83% iron recovery in the insoluble fraction using this approach .
  • Data Interpretation : Tabulate results using ternary diagrams to visualize fractionation trends (Figure 3 in ).

Q. How can researchers design experiments to synthesize phase-pure iron carbonate (FeCO₃) under controlled laboratory conditions?

  • Protocol : Co-precipitation under inert atmosphere (N₂/Ar) to prevent oxidation to Fe³⁺ oxides. Adjust pH to 6.5–7.5 using NaHCO₃/FeSO₄ solutions. Validate purity via XRD (peaks at 2θ = 24.5°, 32.5°, 42.5°) and Raman spectroscopy (bands at 1,080 cm⁻¹ for CO₃²⁻) .
  • Common Pitfalls : Trace O₂ exposure leads to goethite (α-FeOOH) formation, detectable through Mossbauer spectroscopy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility constants (Ksp) of this compound across varying ionic strengths and temperatures?

  • Approach : Conduct potentiometric titrations under controlled CO₂ partial pressure (pCO₂) and ionic strength (0.1–1.0 M NaCl). Compare results with Pitzer activity coefficient models to account for ion interactions. Discrepancies >10% often arise from unaccounted Fe²⁺ oxidation during measurements .
  • Data Validation : Use thermodynamic databases (e.g., PHREEQC) to cross-check computed vs. experimental Ksp values .

Q. How does this compound interact with sulfate-reducing bacteria (SRB) in anoxic environments, and what methodological controls are critical for reproducibility?

  • Design : Anaerobic chamber experiments with Desulfovibrio vulgaris, monitoring FeCO₃ dissolution via Fe²⁺ release (ferrozine assay) and H₂S production (methylene blue method). Control for abiotic dissolution by including sterile blanks .
  • Key Variables : Maintain Eh < -200 mV (via lactate electron donor) and pH 6–6. Confounding factors include competing mineral phases (e.g., mackinawite) .

Q. What advanced spectroscopic techniques differentiate surface-adsorbed vs. structurally incorporated Fe²⁺/Fe³⁺ in carbonate minerals?

  • Techniques :

  • XPS: Binding energy shifts (Fe²⁺ 706.5 eV vs. Fe³⁺ 710.2 eV) distinguish oxidation states.
  • EXAFS: Quantify Fe-O bond distances (1.98 Å for Fe²⁺ vs. 2.02 Å for Fe³⁺) .
    • Sample Prep : Avoid beam damage in SEM-EDS by using low-voltage (<5 kV) mapping and carbon-coated samples .

Methodological Challenges & Solutions

Q. How can researchers address discrepancies in iron quantification between bulk (XRF) and micro-scale (SEM-EDS) techniques?

  • Calibration : Use certified reference materials (e.g., NIST SRM 610) for EDS. For heterogeneous samples, apply grid-based analysis (≥30 points) to account for spatial variability .
  • Data Reconciliation : Normalize XRF and EDS data to total Fe content, and report as mean ± SD with ANOVA testing for inter-method variance .

Q. What statistical frameworks are suitable for analyzing time-series data on this compound dissolution kinetics?

  • Models : Pseudo-first-order kinetics (ln[C] vs. time) for initial dissolution (R² > 0.95). For complex systems, use multivariate regression (e.g., Arrhenius equation for temperature dependence) .
  • Software : MATLAB or Python’s SciPy for nonlinear curve fitting; report confidence intervals (95%) and residual plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.